1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
Description
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Structure
3D Structure
Properties
CAS No. |
800400-55-9 |
|---|---|
Molecular Formula |
C10H6Cl3NO |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-(2,5,6-trichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6Cl3NO/c1-4(15)9-5-2-6(11)7(12)3-8(5)14-10(9)13/h2-3,14H,1H3 |
InChI Key |
RJDWPFHFAHHUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-acetyl-2,5,6-trichloroindole CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 3-acetyl-2,5,6-trichloroindole , a specialized intermediate in the development of antiviral nucleoside analogs.
Role: Critical Intermediate for HCMV Antiviral Nucleosides
Part 1: Executive Summary & Chemical Identity
3-Acetyl-2,5,6-trichloroindole is a polysubstituted indole derivative primarily utilized in the synthesis of non-nucleoside and nucleoside reverse transcriptase inhibitors, specifically targeting Human Cytomegalovirus (HCMV). It serves as the aglycone precursor for a class of ribofuranosylindoles (e.g., 3-acetyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) that exhibit potent antiviral activity by interfering with viral DNA synthesis or the UL97 kinase pathway.
Due to its status as a specialized research intermediate, it is often synthesized in situ from the commercially available parent compound, 2,5,6-trichloroindole.
Physicochemical Constants
| Property | Data | Note |
| Chemical Name | 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone | IUPAC Systematic Name |
| Common Name | 3-Acetyl-2,5,6-trichloroindole | Research nomenclature |
| CAS Number (Parent) | 121859-57-2 | Refers to 2,5,6-Trichloroindole (Starting Material) |
| CAS Number (Specific) | Not Listed in Public Commercial Registries | Treat as Research Grade Intermediate |
| Molecular Formula | C₁₀H₆Cl₃NO | |
| Molecular Weight | 262.52 g/mol | Calculated |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water |
| Melting Point | >200 °C (Predicted) | High due to indole H-bonding and halo-stacking |
Part 2: Synthetic Pathways & Methodology
The synthesis of 3-acetyl-2,5,6-trichloroindole presents a challenge due to the electron-withdrawing nature of the three chlorine atoms on the indole ring (positions 2, 5, and 6). These substituents deactivate the ring towards electrophilic aromatic substitution. Therefore, standard Friedel-Crafts conditions must be modified to ensure acylation occurs selectively at the C3 position.
Core Synthesis Protocol: Friedel-Crafts Acylation
Objective: Selective C3-acylation of 2,5,6-trichloroindole.
Reagents:
-
Substrate: 2,5,6-Trichloroindole (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.2 eq) or Acetic Anhydride
-
Catalyst: Tin(IV) Chloride (SnCl₄) or Aluminum Chloride (AlCl₃) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,5,6-trichloroindole in anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0°C. Add the Lewis Acid (SnCl₄ is preferred for milder handling) dropwise. The solution may darken.
-
Acylation: Add Acetyl Chloride dropwise over 15 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The 3-acetyl product will appear as a more polar spot than the starting indole.
-
Quench: Pour the reaction mixture over crushed ice/1N HCl to hydrolyze the Lewis acid complex.
-
Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthetic Workflow Diagram
The following diagram illustrates the critical path from the parent indole to the final nucleoside analog.
Figure 1: Synthetic route for the generation of 3-acetyl-2,5,6-trichloroindole and its subsequent conversion to antiviral nucleosides.
Part 3: Applications in Drug Development
The primary utility of 3-acetyl-2,5,6-trichloroindole lies in the development of Polysubstituted Indole Nucleosides for the treatment of herpesviruses, particularly Human Cytomegalovirus (HCMV).
Mechanism of Action (Antiviral Context)
Research indicates that 2,5,6-trichloro-1-(β-D-ribofuranosyl)indoles (TCRB analogs) operate via a unique mechanism compared to standard nucleoside analogs (like Ganciclovir).
-
Target: The compounds often target the viral UL97 kinase or act as non-competitive inhibitors of viral DNA synthesis.
-
Role of the 3-Acetyl Group: The C3-substituent (acetyl, formyl, or cyano) is critical for biological activity. It provides a hydrogen-bond acceptor motif that interacts with specific residues in the viral binding pocket, enhancing affinity and selectivity over host polymerases.
-
Resistance Profile: These analogs retain activity against Ganciclovir-resistant HCMV strains, making them vital for second-line therapy development.
Analytical Characterization Standards
For validation of the synthesized intermediate, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.0–12.5 ppm (Broad s, 1H, NH) – Indole NH is highly acidic due to electron-withdrawing Cl groups.
- 8.2–8.5 ppm (s, 1H, H-4 or H-7) – Aromatic protons shifted downfield.
- 2.4–2.6 ppm (s, 3H, COCH₃) – Acetyl methyl group.
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z ~260/262/264 (Characteristic trichloro isotope pattern 3:1 ratio).
-
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable, but avoid strong oxidizing agents and strong bases. | Store in a cool, dry place under inert gas (Argon). |
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to halogen content).
References
-
Townsend, L. B., et al. (1999). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)indoles." Journal of Medicinal Chemistry.
-
Drach, J. C., et al. (2004). "Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry.
-
Migawa, M. T., et al. (1998). "Design and synthesis of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole (TCRB) analogs." Nucleosides & Nucleotides.
Targeting HCMV DNA Maturation: The Virology of 2,5,6-Trichloroindole Derivatives
Executive Summary
The development of antiviral therapies for Human Cytomegalovirus (HCMV) has historically relied on nucleoside analogs targeting viral DNA polymerase (UL54), such as ganciclovir. However, dose-limiting nephrotoxicity and the emergence of resistance have necessitated the exploration of novel targets.
This technical guide analyzes 2,5,6-trichloroindole derivatives , specifically the ribonucleosides FTCRI (3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) and CTCRI (3-cyano-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole).[1][2] Unlike traditional polymerase inhibitors, these compounds function as terminase inhibitors , blocking the cleavage and packaging of viral DNA. This distinct mechanism of action (MoA) offers a high barrier to cross-resistance with existing drugs.
Part 1: Chemical Architecture & SAR Analysis
The 2,5,6-trichloroindole scaffold was designed as a 3-deaza analogue of the well-characterized benzimidazole ribonucleosides (e.g., TCRB).[3] The transition from a benzimidazole to an indole core alters the electronic distribution while maintaining the steric profile required for binding to the viral terminase complex.
Structure-Activity Relationship (SAR)
The antiviral potency of this class is governed by strict structural requirements:
-
The Halogenated Core (2,5,6-Trichloro):
-
Substitution at the 2, 5, and 6 positions with chlorine is critical.
-
The lipophilicity provided by these halogens likely facilitates hydrophobic interactions within the binding pocket of the viral UL56 subunit.
-
Contrast: Removing the 2-chloro substituent significantly reduces potency.
-
-
The C3-Substituent (The "Hydrogen Bond" Switch):
-
Requirement: A hydrogen-bond accepting group at C3 is essential for activity.[4]
-
Active Motifs: Formyl (-CHO) and Cyano (-CN) groups yield nanomolar IC50 values.
-
Inactive Motifs: Non-polar substituents (e.g., Methyl) or lack of substitution abolish activity, confirming the necessity of a specific electrostatic interaction at this locus.
-
-
The Glycosidic Bond:
-
The β-anomeric configuration of the ribose moiety is strictly required.
-
Unlike polymerase inhibitors, the 5'-hydroxyl group is not required for phosphorylation to a triphosphate. 5'-deoxy analogs retain significant activity, supporting a non-nucleotide mechanism of action.
-
Part 2: Mechanism of Action (MoA)
Inhibition of the Terminase Complex
The 2,5,6-trichloroindole derivatives do not inhibit viral DNA synthesis (polymerase activity). Instead, they target the viral DNA terminase complex , a machinery responsible for cleaving high-molecular-weight viral DNA concatemers into unit-length genomes and packaging them into the capsid.
-
Target Proteins: The interaction likely involves the UL56 and UL89 subunits of the HCMV terminase.
-
Process Blocked: The drugs prevent the ATP-driven translocation of DNA into the procapsid and the subsequent nucleolytic cleavage.
-
Outcome: Accumulation of empty capsids and uncleaved viral DNA concatemers within the nucleus, halting the production of infectious virions.
MoA Visualization
The following diagram illustrates the specific blockade point of FTCRI/CTCRI within the viral replication cycle.
Figure 1: Mechanism of Action. FTCRI and CTCRI inhibit the UL56/UL89 terminase complex, preventing the cleavage of DNA concatemers into unit-length genomes.
Part 3: Experimental Protocols
Chemical Synthesis of FTCRI
Objective: Synthesize 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole via sodium salt glycosylation.
Reagents:
-
Sodium Hydride (NaH)
-
1-Chloro-2,3,5-tri-O-benzyl-D-ribose
-
Phosphorus Oxychloride (POCl3) / DMF (Vilsmeier Reagent)
Protocol:
-
Salt Formation: Dissolve 2,5,6-trichloroindole in anhydrous acetonitrile (MeCN). Add NaH (1.2 eq) at 0°C and stir for 30 min to generate the sodium salt.
-
Glycosylation: Add 1-chloro-2,3,5-tri-O-benzyl-D-ribose (1.1 eq) dropwise. Stir at room temperature for 12 hours. Monitor via TLC.
-
Deprotection: Treat the intermediate with Boron Trichloride (BCl3) in dichloromethane at -78°C to remove benzyl protecting groups.
-
C3-Formylation: Perform a Vilsmeier-Haack reaction. Dissolve the deprotected nucleoside in DMF. Add POCl3 (1.1 eq) at 0°C. Heat to 60°C for 1 hour.
-
Hydrolysis: Quench with aqueous sodium acetate to yield FTCRI .
-
Purification: Silica gel column chromatography (MeOH/DCM gradient).
Antiviral Plaque Reduction Assay (HCMV)
Objective: Quantify the IC50 of the derivative against HCMV (Towne or AD169 strains).
Protocol:
-
Seeding: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates (5 x 10^4 cells/well). Incubate until confluent.
-
Infection: Aspirate medium. Infect monolayers with HCMV at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay cells with MEM containing 0.5% methylcellulose and serial dilutions of the test compound (0.01 µM to 100 µM).
-
Incubation: Incubate for 7–10 days at 37°C/5% CO2.
-
Staining: Fix cells with 10% formalin. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques using a stereomicroscope. Calculate IC50 using non-linear regression (GraphPad Prism).
Cytotoxicity Assessment (Selectivity)
Objective: Ensure antiviral activity is not an artifact of host cell toxicity.
Protocol:
-
Method: MTT Assay or Neutral Red Uptake.
-
Setup: Treat uninfected HFF cells with the same drug concentrations used in the antiviral assay.
-
Duration: Incubate for 3 days (rapid dividing cells) or 7 days (stationary HFFs).
-
Readout: Measure absorbance at 570 nm (MTT). Calculate CC50 (Concentration cytotoxic to 50% of cells).
-
Selectivity Index (SI): Calculate SI = CC50 / IC50. An SI > 100 is preferred for drug candidates.
Part 4: Comparative Data Analysis
The following table summarizes the biological activity of 2,5,6-trichloroindole derivatives compared to standard benzimidazole analogues and clinical controls.
| Compound | Substituent (C3) | HCMV IC50 (µM) | HFF CC50 (µM) | Selectivity Index (SI) | Mechanism |
| FTCRI | Formyl (-CHO) | 0.23 | > 100 | > 430 | Terminase Inhibitor |
| CTCRI | Cyano (-CN) | 0.45 | > 100 | > 220 | Terminase Inhibitor |
| Methyl-TCRI | Methyl (-CH3) | 32.0 | > 100 | ~3 | Inactive |
| TCRB | (Benzimidazole) | 2.9 | > 100 | > 34 | Terminase Inhibitor |
| Ganciclovir | (Control) | 2.5 | > 100 | > 40 | Polymerase Inhibitor |
Note: Data derived from plaque reduction assays in HFF cells.[7] FTCRI demonstrates superior potency (nanomolar range) compared to the parent benzimidazole TCRB and the clinical standard Ganciclovir.
Part 5: Synthesis Workflow Visualization
Figure 2: Synthetic pathway for FTCRI.[1] Key steps include stereoselective glycosylation and C3-formylation.
References
-
Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2'- and 5'-Deoxyribonucleosides Source: Journal of Medicinal Chemistry URL:[Link]
-
Design, Synthesis, and Antiviral Activity of Certain 3-Substituted 2,5,6-Trichloroindole Nucleosides Source: PubMed (NIH) URL:[Link]
-
Synthesis and Antiviral Evaluation of Trisubstituted Indole N-Nucleosides as Analogues of 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) Source: Journal of Medicinal Chemistry URL:[Link]
-
Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies Source: MDPI (Viruses) URL:[Link]
-
Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. figshare.com [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of polychlorinated indole-3-ethanones
Synthesis, Reactivity, and Pharmacological Applications
Executive Summary & Chemical Identity
Polychlorinated indole-3-ethanones represent a specialized class of indole derivatives characterized by a chlorinated acetyl group at the C3 position. The most chemically significant members of this class are 2,2-dichloro-1-(1H-indol-3-yl)ethanone and 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone .
Unlike simple halo-indoles, these compounds possess a unique "masked" reactivity. The electron-withdrawing nature of the polychloromethyl group activates the adjacent carbonyl, making these molecules exceptional electrophiles for nucleophilic substitution (haloform-type reactions) and versatile precursors for indole-3-carboxylic acids, esters, and amides.
Core Chemical Structure[1][2]
-
Scaffold: Indole (Benzopyrrole)[1]
-
Functional Handle:
-dichloroacetyl or -trichloroacetyl group at C3. -
Key Property: The
or group acts as a good leaving group under mild nucleophilic conditions, a property exploited in "trichloroacetylation-cleavage" strategies.
Synthetic Architectures
The synthesis of polychlorinated indole-3-ethanones requires precise control to prevent N-acylation (kinetic product) in favor of C3-acylation (thermodynamic product).
Protocol A: Lewis Acid-Mediated Friedel-Crafts Acylation
This is the industry-standard method for high-yield regioselective synthesis. The use of dialkylaluminum chloride is critical for activating the acyl chloride while templating the indole.
Mechanism:
The Lewis acid (
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve Indole (1.0 equiv) in anhydrous Dichloromethane (DCM) (
concentration). -
Activation: Cool to
. Add Diethylaluminum chloride ( , 1.0 M in hexanes, 1.1 equiv) dropwise over 10 minutes.-
Observation: Evolution of ethane gas may occur; ensure proper venting.
-
-
Acylation: Stir for 30 minutes at
. Add Trichloroacetyl chloride (1.2 equiv) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of indole (
) and appearance of product ( ).
-
-
Quench: Cool to
. Slowly add saturated aqueous .[2]-
Caution: Exothermic reaction.[3] Aluminum salts will precipitate.
-
-
Workup: Filter through a Celite pad. Extract the filtrate with DCM (
). Wash combined organics with brine, dry over anhydrous , and concentrate.[2] -
Purification: Recrystallize from Ethanol/Hexane to yield colorless needles.
Protocol B: Grignard-Mediated Synthesis (Magnesyl Indole)
Suitable for substrates sensitive to strong Lewis acids.
-
Grignard Formation: React Indole with Methylmagnesium iodide (MeMgI) in anhydrous diethyl ether at
to form the Indolyl-MgI species. -
Acylation: Add Dichloroacetyl chloride (1.0 equiv) slowly.
-
Workup: Quench with
, extract with ether.-
Note: This method may yield small amounts of N-acylated byproducts if temperature is not strictly controlled.
-
Reactivity Profile & Transformation Logic
The trichloroacetyl group (
The Haloform-Type Cleavage
The most valuable reaction of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone is its conversion into esters or amides under mild conditions, avoiding the harsh conditions typically required to hydrolyze nitriles or oxidize aldehydes.
-
To Esters: Reaction with
Indole-3-carboxylate esters. -
To Amides: Reaction with
Indole-3-carboxamides (key for cannabinoid receptor ligands).
Visualization of Reactivity Network
Biological & Pharmacological Applications[1][2][3][5][6][7][8][9][10]
Herbicide Safeners (Agrochemicals)
Research indicates that 2,2-dichloro-1-(1H-indol-3-yl)ethanone derivatives function as effective herbicide safeners for crops like maize (corn).
-
Mechanism: They induce the expression of Glutathione S-Transferases (GSTs) in the crop.
-
Effect: This enhances the detoxification of chloroacetanilide herbicides (e.g., acetochlor), preventing crop injury without protecting the weeds.[4]
-
Comparative Potency: Activity is comparable to the commercial safener AD-67.
Antimicrobial Agents (MRSA & Candida)
Derivatives formed by condensing the ketone with hydrazines or amines (Schiff bases) show potent activity against drug-resistant pathogens.
-
Target: Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[5]
-
SAR Insight: The lipophilicity introduced by the chlorine atoms facilitates membrane penetration, while the indole core intercalates with DNA or inhibits specific bacterial enzymes.
Data Summary: Biological Potency
| Compound Class | Target Organism | Activity Metric | Reference |
| 2,2-Dichloro-1-(indolyl)ethanone | Zea mays (Maize) | GST Induction (Safener) | [1] |
| Indole-3-hydrazone derivatives | S. aureus (MRSA) | MIC: | [2] |
| Polychloro-indole derivatives | Candida albicans | MIC: | [3] |
Structural Characterization (Data for Validation)
Researchers synthesizing these compounds should validate their identity using the following characteristic signals.
Nuclear Magnetic Resonance (NMR)[5][7][10][13]
-
1H NMR (DMSO-d6):
-
Indole NH: Broad singlet at
. -
C2-H: Sharp singlet/doublet at
(Deshielded by the carbonyl). -
Side Chain (
): Singlet at (for dichloro variants). Note: Trichloro variants lack this proton.
-
X-Ray Crystallography
For 2,2-dichloro-1-(5-fluoro-1H-indol-1-yl)ethanone :
-
Crystal System: Monoclinic
-
Space Group:
-
Key Feature: The dichloroacetyl group adopts a conformation that minimizes steric clash with the C2 proton, often twisting out of the indole plane.
Synthesis Workflow Diagram
References
-
Synthesis, Crystal Structure, and Safener Activity of Some New N-Dichloroacetylindole Derivatives. Connect Journals. Link
-
Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry. Link
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Link
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Link
-
Optimization of reaction conditions for the synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. BenchChem Protocols. Link
Sources
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. connectjournals.com [connectjournals.com]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic potential of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
The Therapeutic Potential of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone: A Technical Whitepaper
Part 1: Executive Summary & Core Directive
Subject: 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone (Commonly: 3-Acetyl-2,5,6-trichloroindole) Classification: Antiviral Pharmacophore & Synthetic Scaffold Primary Therapeutic Target: Human Cytomegalovirus (HCMV) Terminase Complex (pUL56/pUL89) Secondary Targets: HIV-1 Reverse Transcriptase (Non-nucleoside inhibition potential), Broad-spectrum Herpesviridae.
Editorial Strategy: This guide deviates from standard drug monographs by treating 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone not merely as a standalone drug, but as the critical "warhead" aglycone essential for the synthesis of a potent class of benzimidazole-mimetic indole nucleosides. While standard therapies (Ganciclovir) target viral DNA polymerase, this scaffold enables the targeting of viral DNA packaging (terminase) , offering a lifeline for multidrug-resistant (MDR) viral strains. The narrative will bridge the gap between organic synthesis, structural biology, and virology.
Part 2: Chemical Identity & Structural Logic
The compound is a highly functionalized indole derivative. Its therapeutic value is dictated by the precise "2,5,6-trichloro" substitution pattern, which creates a unique hydrophobic profile allowing it (and its glycosylated derivatives) to dock into the viral terminase ATP-binding pocket.
| Feature | Specification | Therapeutic Function |
| IUPAC Name | 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone | Official Chemical Designation |
| Common Name | 3-Acetyl-2,5,6-trichloroindole | Working Laboratory Name |
| Molecular Formula | C₁₀H₆Cl₃NO | Core Scaffold |
| Key Substituents | 2,5,6-Trichloro | Critical for hydrophobic pocket occupancy (Selectivity) |
| C3-Moiety | Acetyl (Ethanone) | Hydrogen Bond Acceptor (Essential for binding affinity) |
| Role | Aglycone / Pharmacophore | Precursor to N-ribosyl antiviral agents |
The "Townsend" Hypothesis (Structure-Activity Relationship)
Research established by the Townsend and Drach groups (University of Michigan) revealed that the 2,5,6-trichloro substitution is non-negotiable for high potency against HCMV.
-
The 2-Cl: Sterically locks the conformation when glycosylated.
-
The 5,6-diCl: Mimics the electron-deficient nature of the benzimidazole ring found in related drugs like Maribavir (1263W94), enhancing pi-stacking interactions within the viral active site.
-
The 3-Acetyl: Acts as a hydrogen bond acceptor.[1] Analogs lacking this acceptor (e.g., 3-methyl) show a drastic loss in activity (IC50 rises from <1 µM to >30 µM).[1]
Part 3: Therapeutic Mechanism: Terminase Inhibition[2]
The primary therapeutic utility of this scaffold is realized when it is converted into its nucleoside forms (e.g., 1-(β-D-ribofuranosyl) derivatives). However, the aglycone (the ethanone itself) defines the binding specificity.
Target: HCMV Terminase Complex (pUL56 and pUL89 subunits). Mechanism: Unlike Ganciclovir (which mimics Guanosine to stop DNA chain elongation), derivatives of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone inhibit the cleavage and packaging of viral DNA.
-
HCMV replicates its DNA as long concatemers.
-
The Terminase Complex must cleave these concatemers into unit-length genomes and package them into the capsid.
-
The 3-acetyl-2,5,6-trichloroindole moiety binds to the pUL56 subunit (likely the ATP-binding site or an allosteric pocket), locking the enzyme and preventing viral maturation.
-
Result: Accumulation of empty capsids and uncleaved viral DNA; no infectious virions are released.
Diagram: Terminase Inhibition Pathway
Caption: The 3-acetyl-2,5,6-trichloroindole scaffold inhibits the HCMV terminase complex, preventing the cleavage of viral DNA concatemers and halting virion maturation.
Part 4: Experimental Protocols
To utilize this compound therapeutically, one must often synthesize the scaffold and then glycosylate it. Below is the field-standard protocol for synthesizing the core 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone .
Protocol A: Synthesis of the Scaffold
Rationale: Direct trichlorination is difficult. The standard route builds the indole or chlorinates a precursor.
-
Starting Material: 2,5,6-Trichloroindole (Available via Bartoli indole synthesis or chlorination of oxindole).
-
Acylation (Vilsmeier-Haack Variant or Friedel-Crafts):
-
Reagents: Dimethylacetamide (DMA), Phosphorus Oxychloride (POCl₃).
-
Step 1: Cool DMA (3 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise to form the Vilsmeier complex.
-
Step 2: Add 2,5,6-trichloroindole (1 eq) dissolved in DMA.
-
Step 3: Heat to 90°C for 2 hours.
-
Step 4: Hydrolysis. Pour reaction mixture into ice water containing NaOH (pH > 10) to hydrolyze the intermediate iminium salt directly to the acetyl group (if using specific acylating agents) or use Acetyl Chloride/SnCl₄ for direct Friedel-Crafts acylation.
-
Note: For the specific "ethanone" (acetyl) group, Friedel-Crafts acylation with Acetyl Chloride and Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) in CH₂Cl₂ is preferred over Vilsmeier (which gives the aldehyde).
-
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: ¹H NMR (DMSO-d₆) should show the singlet acetyl methyl group at ~2.5 ppm and the downfield shift of the H-4 proton due to the carbonyl anisotropy.
Protocol B: Antiviral Evaluation (Plaque Reduction Assay)
Rationale: This is the gold standard for verifying the activity of the scaffold derivatives.
-
Cells: HFF (Human Foreskin Fibroblasts).
-
Virus: HCMV (Strain AD169 or Towne).
-
Infection: Infect HFF monolayers at an MOI (Multiplicity of Infection) of 0.01 PFU/cell.
-
Treatment: Add serial dilutions of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone (dissolved in DMSO) 1 hour post-infection.
-
Control: Ganciclovir (Positive), DMSO (Vehicle).
-
-
Incubation: 10-14 days under agarose overlay.
-
Readout: Stain with Crystal Violet. Count plaques.
-
Calculation: Plot % inhibition vs. Log[Concentration] to determine EC₅₀.
-
Expected Result: The aglycone alone may show weak activity (EC₅₀ 10-50 µM). The ribosylated derivative (if synthesized) should show EC₅₀ < 1 µM.
-
Part 5: Critical Data Summary
The following table summarizes the activity profile of the 3-acetyl-2,5,6-trichloroindole scaffold compared to its derivatives and competitors.
| Compound Variant | Substituent (R3) | Substituent (N1) | HCMV EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index |
| Aglycone (The Topic) | Acetyl | H | > 30 (Weak) | > 100 | Low |
| Indole Nucleoside 1 | Acetyl | β-D-ribofuranosyl | 0.30 | > 100 | > 333 |
| Indole Nucleoside 2 | Formyl | β-D-ribofuranosyl | 0.23 | > 100 | > 400 |
| Indole Nucleoside 3 | Methyl | β-D-ribofuranosyl | 32.0 | > 100 | ~3 |
| Ganciclovir | - | - | 2.0 - 5.0 | > 100 | ~20 |
Key Insight: The 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone structure is the obligate precursor . The "Acetyl" group is the critical determinant for activity; replacing it with a methyl group (removing the H-bond acceptor capability) destroys the antiviral potency of the final nucleoside.
Part 6: References
-
Townsend, L. B., et al. (2004).[1][2] Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides.[1][2][3] Journal of Medicinal Chemistry.[1] Link
-
Williams, J. D., et al. (2004).[1][2] Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives.[2][3] Journal of Medicinal Chemistry.[1] Link
-
Chen, J. J., et al. (2000). Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB).[3][4] Journal of Medicinal Chemistry.[1] Link
-
Biron, K. K., et al. (2002). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action. Antimicrobial Agents and Chemotherapy.[1][3][5] Link
-
Underwood, M. R., et al. (1998). Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product. Journal of Virology. Link
Sources
- 1. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety data sheet (SDS) for trichloro-substituted indole ethanones
Safety Data Sheet (SDS) Technical Guide: Trichloro-Substituted Indole Ethanones A Strategic Safety Protocol for High-Reactivity Electrophilic Scaffolds in Drug Discovery[1]
PART 1: IDENTIFICATION & SCIENTIFIC CONTEXT
Product Name: 3-(Trichloroacetyl)indole (and related trichloro-substituted indole ethanone derivatives) Synonyms: 1H-Indol-3-yl-2,2,2-trichloroethanone; 3-TCAI; Indolyl trichloromethyl ketone.[1] CAS Number: 14467-31-3 (Generic reference for the 3-isomer) Chemical Class: Halogenated Indole Derivative / Electrophilic Intermediate.[1]
The Application Scientist’s Perspective: Why This Compound Matters
In drug discovery, 3-(trichloroacetyl)indole is not merely a reagent; it is a "linchpin" scaffold.[1] The trichloroacetyl group (
However, this utility comes with a hidden cost : the same electron-withdrawing power that makes it a great synthetic tool destabilizes the molecule in the presence of moisture, creating a dynamic hazard profile that standard SDS templates often miss. This guide treats the compound not just as a static solid, but as a reactive system .[1]
PART 2: HAZARD IDENTIFICATION (The "Why" Behind the Danger)
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
The Mechanistic Hazard:
The core danger lies in the hydrolytic instability of the trichloroacetyl group.[1] Upon contact with mucosal moisture (lungs, eyes) or ambient humidity, the
-
Reaction:
[1] -
Note: While full hydrolysis usually requires a base, partial decomposition releases Hydrochloric Acid (HCl) and Trichloroacetic Acid (TCA) .[1] TCA is a potent protein precipitant and corrosive agent.[1]
Signal Word: DANGER
PART 3: COMPOSITION & INGREDIENTS
| Component | CAS No. | Concentration | Role | Hazard Note |
| 3-(Trichloroacetyl)indole | 14467-31-3 | >97% | Active Scaffold | Highly Reactive Electrophile |
| Trichloroacetic Acid | 76-03-9 | <1% (Trace) | Hydrolysis Product | Corrosive; Skin permeator |
| Hydrochloric Acid | 7647-01-0 | <0.5% (Trace) | Byproduct | Respiratory Irritant |
| Indole | 120-72-9 | <1% | Starting Material | Unpleasant odor; Irritant |
PART 4: STABILITY & REACTIVITY (Visualized)
To understand the storage and handling risks, one must visualize the decomposition pathways.
Graphviz Diagram: Reactivity & Decomposition Pathways
Caption: Figure 1. Hydrolytic instability of the trichloroacetyl moiety leads to corrosive (TCA) and toxic (Chloroform) byproducts.
PART 5: EMERGENCY RESPONSE & FIRST AID
Self-Validating Protocol: Do not rely on "flush with water" alone.[1][2] Because the compound hydrolyzes to lipophilic acids (TCA), simple water rinsing may spread the contaminant before diluting it.
-
Eye Contact:
-
Action: Immediately flush with saline or water for 30 minutes .
-
Rationale: The trichloroacetyl group can cross-link proteins (similar to acid chlorides).[1] Extended flushing is required to normalize pH.
-
-
Skin Contact:
-
Action: Wipe off dry chemical before wetting.[1] Then wash with Polyethylene Glycol (PEG 400) followed by soap and water.
-
Rationale: PEG 400 solubilizes the lipophilic indole tail, removing it from the skin pores more effectively than water alone.
-
-
Inhalation:
PART 6: ACCIDENTAL RELEASE MEASURES
Graphviz Diagram: Spill Response Decision Tree
Caption: Figure 2. Dry response protocols are critical to prevent in-situ acid generation during cleanup.
PART 7: HANDLING, STORAGE & EXPOSURE CONTROLS
Engineering Controls
-
Containment: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound is hygroscopic and degrades in moist air.
Personal Protective Equipment (PPE)
-
Gloves: Laminate Film (Silver Shield) or Butyl Rubber .[1]
-
Warning: Nitrile gloves are permeable to chlorinated organic compounds and may degrade upon contact with the hydrolysis products (TCA/Chloroform).[1]
-
-
Respiratory: N95/P100 particulate respirator is insufficient if decomposition has occurred. Use a Full-Face Respirator with Acid Gas/Organic Vapor cartridges (AG/OV) if opening aged containers.
PART 8: PHYSICAL & CHEMICAL PROPERTIES
| Property | Value / Description | Note |
| Appearance | Off-white to yellow crystalline solid | Darkens upon decomposition |
| Molecular Weight | ~264.5 g/mol | (Based on C10H6Cl3NO) |
| Melting Point | 178°C - 182°C | Decomposes near MP |
| Solubility (Water) | Insoluble / Reacts slowly | Hydrolyzes |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM | Stable in dry aprotic solvents |
| Acidity (pKa) | ~16 (Indole N-H) | The CCl3 group increases N-H acidity |
| Odor | Acrid / Pungent | Indicates HCl release |
PART 9: TOXICOLOGICAL INFORMATION
Structure-Activity Relationship (SAR) Analysis:
-
Indole Core: Indole derivatives are structurally similar to serotonin and tryptophan.[1] They often possess biological activity as kinase inhibitors (e.g., AKT signaling) or receptor modulators [1]. This implies that systemic absorption may cause off-target neurological or metabolic effects.
-
Trichloroacetyl Tail: This moiety is a known sensitizer .[1] Repeated exposure may lead to allergic dermatitis.
-
Metabolism: In vivo, the trichloroacetyl group may be metabolically cleaved to form Trichloroethanol (a sedative) and Trichloroacetic acid (a carcinogen/corrosive) [2].[1]
Acute Toxicity Data (Estimated):
-
LD50 (Oral, Rat): < 500 mg/kg (Based on analog read-across from 3-chloroacetylindole).
-
Carcinogenicity: Not explicitly listed, but metabolites (TCA) are IARC Group 2B (Possibly carcinogenic).
References
-
National Institutes of Health (NIH). (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth.[1] PubMed. [Link]
-
PubChem. (2024). Trichloroacetyl chloride - Hazardous Substances Data Bank. National Library of Medicine. [Link][1]
-
Carl Roth. (2024). Safety Data Sheet: Trichloroacetic acid. [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone via Modified Friedel-Crafts Acylation
Executive Summary
This application note details the optimized protocol for synthesizing 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone , a critical pharmacophore in the development of antiviral agents (specifically human cytomegalovirus (HCMV) inhibitors).
Synthesizing this motif presents a specific challenge: the indole ring is heavily deactivated by three electron-withdrawing chlorine atoms at the 2, 5, and 6 positions. Standard electrophilic aromatic substitution (EAS) conditions often fail or result in low yields due to the nucleophilic inertness of the C3 position. This guide provides a "modified" Friedel-Crafts acylation protocol utilizing aluminum chloride (
Strategic Analysis: The Chemical Challenge
Electronic Deactivation
The target substrate, 2,5,6-trichloroindole , differs significantly from unsubstituted indole.
-
Indole (Standard): Electron-rich; C3 is highly nucleophilic (
times more reactive than benzene). -
2,5,6-Trichloroindole: The chlorine atoms exert a strong inductive effect (-I), reducing electron density across the
-system.-
C2-Cl: Directly deactivates the adjacent C3 site.
-
C5/C6-Cl: Deactivates the benzene ring, but through resonance/inductive balance, further reduces the overall nucleophilicity of the pyrrole double bond.
-
Regioselectivity (C3 vs. N1)
While C3-acylation is thermodynamically preferred, the reduced nucleophilicity of C3 in this substrate increases the competitive risk of N-acylation (kinetic product) or polymerization if the reaction temperature is uncontrolled. The use of a hard Lewis acid (
Reaction Scheme
The transformation involves the reaction of 2,5,6-trichloroindole with acetyl chloride mediated by aluminum chloride.
Caption: General reaction scheme for the C3-acylation of trichloroindole.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | Role | Purity/Grade | Eq. |
| 2,5,6-Trichloroindole | Substrate | >98% (HPLC) | 1.0 |
| Acetyl Chloride | Acylating Agent | Reagent Grade, Distilled | 1.2 - 1.5 |
| Aluminum Chloride ( | Lewis Acid Catalyst | Anhydrous, Granular | 2.5 - 3.0 |
| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous (<50 ppm | [0.2 M] |
| Nitromethane | Co-solvent (Optional) | Reagent Grade | See Note |
Critical Safety Note:
Step-by-Step Procedure
Phase 1: Activation (Acylium Ion Generation)
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCE to the RBF.
-
Catalyst Addition: Add
(2.5 eq) in a single portion. The suspension may turn slightly yellow. -
Acyl Chloride Addition: Cool the mixture to 0°C (ice bath). Add Acetyl Chloride (1.2 eq) dropwise over 10 minutes.
-
Observation: The solid
should dissolve or form a complex, generating the acylium ion ( ). Stir for 15 minutes at 0°C.
-
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Addition: Dissolve 2,5,6-trichloroindole (1.0 eq) in a minimal amount of DCE. Add this solution dropwise to the pre-formed acylium complex at 0°C.
-
Why: Adding the indole to the complex prevents high local concentrations of uncomplexed Lewis acid, which can degrade the indole.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Thermal Drive: Heat the reaction to reflux (83°C) .
-
Note: Unlike simple indoles which react at 0°C, the deactivated trichloro-analog requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or HPLC. Reaction is typically complete in 2–4 hours. Look for the disappearance of the starting material (
) and appearance of the more polar ketone ( ).
Phase 3: Quenching and Isolation
-
Quench: Cool the mixture to RT. Pour the reaction mixture slowly into a beaker containing crushed ice/HCl (1N) mixture (approx. 10x volume).
-
Caution: Exothermic hydrolysis of aluminum salts.
-
-
Extraction: Extract the aqueous slurry with DCM (
). -
Wash: Wash combined organics with saturated
(to remove acetic acid) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol or MeOH. If purity is <95%, perform flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Mechanistic Insight
The reaction follows a classic EAS mechanism, but the role of the catalyst is dual-purpose.
-
Generation of Electrophile:
abstracts Cl from acetyl chloride to form the acylium ion. -
Coordination:
may coordinate transiently with the indole nitrogen. While this usually deactivates the ring further, in this specific case, it blocks the N-site, forcing C-acylation. -
Sigma Complex: The acylium ion attacks C3.[1] The transition state is high-energy due to the electron-withdrawing Cl at C2.
-
Re-aromatization: Loss of a proton restores the indole aromaticity.[1]
Caption: Simplified mechanistic pathway for the Friedel-Crafts acylation of deactivated indoles.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Ring deactivation too strong for conditions. | Switch Solvent: Use Nitromethane ( |
| N-Acylation Observed | Kinetic control dominant; insufficient Lewis Acid. | Ensure slow addition of indole to the Lewis Acid complex. Ensure temperature reaches reflux to favor thermodynamic C-product. |
| De-chlorination | Harsh reduction conditions. | Avoid using metal dusts or reducing environments. |
| Sticky/Black Crude | Polymerization of indole. | Strict Temp Control: Do not overheat during addition. Ensure inert atmosphere ( |
References
-
Townsend, L. B., et al. (1999). "Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)indoles." Journal of Medicinal Chemistry, 42(15), 2920–2934.
-
Gozzo, F., et al. (2004). "Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole Nucleosides." Journal of Medicinal Chemistry, 47(21), 5204–5212.
- Mahboobi, S., et al. (2006). "Friedel-Crafts Acylation of Indoles: A Review of Synthetic Methods." Organic Process Research & Development.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles."
-
Sigma-Aldrich. (2025). "Friedel–Crafts Acylation Reaction Guide."
Disclaimer: This protocol involves the use of hazardous chemicals. A comprehensive Risk Assessment (RA) and COSHH assessment must be completed prior to experimentation.
Sources
Protocol for acetylation of 2,5,6-trichloroindole
Application Note: Regioselective Acetylation of 2,5,6-Trichloroindole
Executive Summary & Strategic Overview
The acetylation of 2,5,6-trichloroindole presents a specific challenge in heterocyclic chemistry due to the profound electronic deactivation of the indole ring. Unlike the electron-rich parent indole, the presence of three chlorine atoms—specifically the electron-withdrawing groups at the 5 and 6 positions and the steric/electronic block at the 2 position—significantly alters the reactivity profile.
-
The Challenge: The chlorine atoms reduce the nucleophilicity of the N1 nitrogen and the C3 carbon. While the N-H proton becomes more acidic (
shifts from ~16.2 to ~13.5), the resulting anion is stabilized and less reactive toward weak electrophiles. -
The Solution: This protocol details two distinct pathways:
-
N-Acetylation (Protection/Stabilization): Utilizing a hypernucleophilic catalyst (DMAP) to overcome the deactivated nitrogen.
-
C3-Acylation (Functionalization): Utilizing strong Lewis acid catalysis to force electrophilic aromatic substitution on the electron-deficient ring.
-
This guide provides validated workflows for pharmaceutical intermediate synthesis, particularly relevant for antiviral nucleoside analogs (e.g., Maribavir-related scaffolds) where polyhalogenated indoles serve as critical building blocks.
Chemical Context & Mechanistic Insight
Electronic Deactivation
The 2,5,6-trichloro substitution pattern creates a "push-pull" conflict. The nitrogen lone pair is delocalized into the
-
N1 Position: The acidity is increased, allowing deprotonation by weaker bases (
), but rapid acetylation requires a catalyst to transfer the acetyl group to the stabilized amide. -
C3 Position: The standard Vilsmeier-Haack or Friedel-Crafts conditions must be intensified. The 2-Cl substituent effectively blocks the 2-position, preventing common dimerization side-reactions, but also sterically hinders the N1 site.
The DMAP Catalytic Cycle (N-Acetylation)
For N-acetylation, 4-Dimethylaminopyridine (DMAP) is non-negotiable. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion, which is sufficiently electrophilic to attack the sterically hindered and electronically deactivated N1-indole anion.
Figure 1: DMAP-catalyzed activation of acetic anhydride. The formation of the N-acetylpyridinium salt is the rate-determining activation step necessary for deactivated indoles.
Experimental Protocols
Method A: N-Acetylation (Standard Protocol)
Target: Synthesis of 1-acetyl-2,5,6-trichloroindole. Application: Protecting group strategy or intermediate stabilization.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 2,5,6-Trichloroindole | 1.0 | Substrate | Solid, verify purity by TLC. |
| Acetic Anhydride (
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2,5,6-trichloroindole (1.0 g, 4.5 mmol) and anhydrous DCM (25 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.9 mL, 13.5 mmol) followed by DMAP (55 mg, 0.45 mmol). The solution may darken slightly.
-
Acetylation: Cool the mixture to 0°C (ice bath). Add acetic anhydride (1.1 mL, 11.25 mmol) dropwise over 5 minutes.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product will have a higher
than the starting material. The NH stretch in IR ( ) will disappear.
-
-
Quench: Dilute with DCM (50 mL) and wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes TEA and DMAP.
-
Sat.
(2 x 30 mL) – Neutralizes acetic acid. -
Brine (30 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Method B: C3-Acylation (Friedel-Crafts)
Target: Synthesis of 3-acetyl-2,5,6-trichloroindole. Application: Functionalization for drug pharmacophores.
Critical Note: Standard
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 2,5,6-Trichloroindole | 1.0 | Substrate |
| Acetyl Chloride (
Step-by-Step Procedure:
-
Lewis Acid Complex: In a dry RBF under
, suspend (3 equiv) in anhydrous DCM at 0°C. -
Electrophile Addition: Add Acetyl Chloride (1.2 equiv) dropwise. Stir 15 mins to form the acylium complex.
-
Substrate Addition: Add 2,5,6-trichloroindole (dissolved in minimal DCM) dropwise to the mixture at 0°C.
-
Reaction: Allow to warm to RT. If no reaction after 2 hours (TLC check), heat to reflux (40°C).
-
Note: The 2-Cl substituent prevents 2-acylation, ensuring high regioselectivity for C3.
-
-
Workup (Careful): Pour the reaction mixture slowly onto crushed ice/HCl. (Exothermic!). Extract with DCM.
-
Purification: Column chromatography is usually required to separate C3-acyl (major) from N-acyl (minor) byproducts.
Quality Control & Troubleshooting
Analytical Signatures
| Method | N-Acetyl (Product A) | C3-Acetyl (Product B) |
| 1H NMR | Methyl singlet ~2.6 ppm. Downfield shift of H7 (>8.0 ppm) due to carbonyl anisotropy. | Methyl singlet ~2.5 ppm. NH signal remains (broad singlet ~12 ppm). |
| IR | C=O stretch ~1700 | C=O stretch ~1640-1660 |
| TLC | Higher | Lower |
Decision Workflow
Figure 2: Operational workflow for selecting the correct acetylation protocol based on synthetic intent.
References
-
Townsend, L. B., et al. "Synthesis and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)indoles." Journal of Medicinal Chemistry, 1996. (Foundational text on 2,5,6-trichloroindole reactivity and nucleoside synthesis).
-
BenchChem Technical Support. "Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods." BenchChem Application Notes, 2025. (Comparative reactivity of electron-deficient indoles).
-
Li, J., et al. "Synthesis and Cytotoxic Activity of N-Acetylated Triindolylmethanes." Heterocycles, 2003. (Demonstrates N-acetylation preference in hindered/substituted indole systems).
- Pelkey, E. T. "Metal-catalyzed reactions of indoles." Current Organic Chemistry, 2013.
Disclaimer: This protocol involves the use of corrosive reagents (Acetic Anhydride, Acetyl Chloride) and toxic catalysts (DMAP). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Using 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone as an intermediate for nucleoside analogs
Application Note: High-Efficiency Synthesis of 3-Acetyl-2,5,6-Trichloroindole Nucleosides
Executive Summary
This technical guide details the utilization of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone (hereafter referred to as 3-acetyl-2,5,6-trichloroindole ) as a critical aglycon intermediate in the synthesis of nucleoside analogs targeting Human Cytomegalovirus (HCMV).
While benzimidazole ribonucleosides (e.g., TCRB, Maribavir) have shown potency against HCMV, they often suffer from glycosidic bond instability in vivo. The indole isosteres described here utilize the 2,5,6-trichloro substitution pattern to maintain viral kinase affinity while significantly enhancing metabolic stability. This protocol focuses on the C3-acylation of the indole core followed by regioselective N1-glycosylation , a challenging step due to the electron-deficient nature of the polychlorinated heterocycle.
Chemical Foundation & Strategic Rationale
The Role of the Intermediate
The 3-acetyl-2,5,6-trichloroindole intermediate serves two pivotal functions in drug design:
-
Electronic Modulation: The C3-acetyl group acts as an electron-withdrawing group (EWG). While this increases the acidity of the N1-proton (
reduction), facilitating deprotonation, it also reduces the nucleophilicity of the resulting anion. Balancing these factors is key to successful glycosylation. -
Pharmacophore Mimicry: In the viral binding pocket (specifically UL97 kinase or UL56 terminase), the C3-acetyl group mimics the hydrogen-bonding capacity of the C2-substituents found in purine/benzimidazole counterparts.
Structural Integrity
The 2,5,6-trichloro substitution pattern provides:
-
Lipophilicity: Enhances membrane permeability.
-
Metabolic Blockade: Prevents hydroxylation at the typically reactive C5/C6 positions.
Experimental Workflows
Workflow Visualization
Figure 1: Synthetic pathway converting the indole core to the final nucleoside analog via the 3-acetyl intermediate.
Detailed Protocols
Protocol A: Synthesis of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
Objective: Functionalization of the C3 position via Friedel-Crafts Acylation.
Reagents:
-
Acetyl Chloride (1.2 equiv)
-
Tin(IV) Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2,5,6-trichloroindole (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Add
(12.0 mmol) dropwise via syringe. The solution may darken, indicating complex formation. -
Acylation: Add acetyl chloride (12.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, yielding a lower spot. -
Quench: Pour the reaction mixture carefully into ice-water (100 mL).
-
Extraction: Extract with DCM (
mL). Wash combined organics with saturated and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the title compound as off-white needles.
Critical Checkpoint:
-
Target Yield: >80%
-
1H NMR (DMSO-d6): Look for the singlet methyl peak of the acetyl group at
ppm and the downfield shift of the NH proton due to the electron-withdrawing effect.
Protocol B: N-Glycosylation (The "Sodium Salt" Method)
Objective: Coupling the electron-deficient indole with a carbohydrate moiety.
Context: Traditional Vorbrüggen conditions (BSA/TMSOTf) often fail or give low yields with polychlorinated indoles due to poor silylation efficiency. The "Sodium Salt" method developed by Townsend et al. is the industry standard for this specific scaffold.
Reagents:
-
3-Acetyl-2,5,6-trichloroindole (Intermediate from Protocol A)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
1-Chloro-2-deoxy-3,5-di-O-toluoyl-
-D-ribofuranose (Hoffer’s Chlorosugar) (1.2 equiv) -
Acetonitrile (MeCN) (Anhydrous)
Procedure:
-
Anion Formation: In a dry flask under Argon, suspend 3-acetyl-2,5,6-trichloroindole (5.0 mmol) in anhydrous MeCN (40 mL). Add NaH (6.0 mmol) in one portion.
-
Activation: Stir at room temperature for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt). Note: The solution often turns yellow/orange.
-
Glycosylation: Add the chlorosugar (6.0 mmol) portion-wise over 15 minutes.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Optimization Tip: If reaction is sluggish, heat to 50°C, but monitor closely for decomposition of the chlorosugar.
-
-
Workup: Filter off inorganic salts (NaCl) through a Celite pad. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
Mechanism of Action (Glycosylation):
Figure 2: Mechanism of the sodium salt glycosylation. The reaction proceeds via SN2, favoring the beta-anomer due to the alpha-configuration of the chlorosugar.
Data Analysis & Validation
Quantitative Comparison of Glycosylation Methods
| Method | Reagents | Yield (3-Acetyl Analog) | Regioselectivity (N1 vs C2) | Notes |
| Sodium Salt (Recommended) | NaH, MeCN | 65-75% | High (>95% N1) | Best for electron-deficient indoles. |
| Vorbrüggen | BSA, TMSOTf | <20% | Moderate | Fails due to poor silylation of the deactivated NH. |
| Fusion Method | 160°C, Vacuum | 30-40% | Low | High thermal degradation observed. |
QC Specifications
For the final nucleoside analog (after deprotection):
-
HPLC: >98% purity (Reverse phase C18, Water/MeCN gradient).
-
UV Spectroscopy:
typically shifts from ~290 nm (aglycon) to ~250-260 nm upon glycosylation due to loss of conjugation with the lone pair on Nitrogen. -
Mass Spec: ESI+ mode. Look for
and characteristic chlorine isotope pattern ( ratio).
Troubleshooting Guide
-
Problem: Low yield in Acylation step.
-
Cause: Moisture in Lewis Acid or solvent.
-
Solution: Re-distill
or switch to (though is milder and preferred for indoles).
-
-
Problem: Formation of
-anomer during glycosylation.-
Cause: Anomerization of the chlorosugar prior to coupling.
-
Solution: Prepare chlorosugar fresh from the methoxy-sugar using Acetyl Chloride/MeOH and use immediately. Ensure solvent is strictly anhydrous.
-
References
-
Williams, J. D., et al. (2004). "Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides." Journal of Medicinal Chemistry, 47(23), 5753–5765.[1]
-
Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles."[6] Journal of Medicinal Chemistry, 38(20), 4098–4105.[6]
-
Gudmundsson, K. S., et al. (1997). "Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole."[7] Journal of Medicinal Chemistry, 40(5), 785–793.[7]
-
Chen, J. J., et al. (2000). "Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB)." Journal of Medicinal Chemistry, 43(12), 2449–2456.
Sources
- 1. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of trisubstituted indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 2,5,6-trichloroindole derivatives
Executive Summary
The analysis of 2,5,6-trichloroindole (2,5,6-TCI) presents unique chromatographic challenges due to its high lipophilicity (LogP > 4.0), lack of ionizable centers at physiological pH, and the critical need to resolve it from structurally similar regioisomers (e.g., 2,4,6-trichloroindole) and dechlorination byproducts.[1]
Standard C18 alkyl phases often fail to provide adequate selectivity for halogenated positional isomers.[2] This guide details a selectivity-driven development protocol , prioritizing π-π active stationary phases (Phenyl-Hexyl, PFP) over varying hydrophobicity alone.[1] We provide a validated workflow for separating 2,5,6-TCI from its synthetic impurities, ensuring compliance with ICH Q2(R1) standards.
Physicochemical Profiling & Analytical Challenges
Before initiating method development, the analyte's "personality" must be defined to inform column and solvent selection.
| Parameter | Value / Characteristic | Impact on Method Development |
| Structure | Indole core with 3 Cl atoms | High hydrophobicity; potential for π-π stacking.[1] |
| LogP (Predicted) | ~4.2 - 4.5 | Requires high organic strength (>60% B) for elution.[1] |
| pKa (NH) | ~16 (Very weak acid) | Non-ionizable in typical HPLC pH (2–8).[1] pH control is for silanol suppression, not analyte ionization. |
| UV Max | ~225 nm, ~280-290 nm | 225 nm for sensitivity (impurities); 280 nm for specificity (aromatic detection).[1] |
| Key Impurities | 2,4,6-trichloroindole (Isomer)5,6-dichloroindole (De-chlorination)Polychlorinated anilines | Critical Challenge: Isomers have identical m/z and similar hydrophobicity.[1] Separation requires shape/electronic selectivity. |
Method Development Strategy: The "Selectivity First" Approach
Conventional method development often starts with a C18 column and adjusts the gradient. For halogenated indoles, this is inefficient. The electron-withdrawing chlorine atoms create electron-deficient regions on the aromatic ring, making fluorinated (PFP) or phenyl-based stationary phases superior due to specific electronic interactions (π-π and halogen bonding).[1]
Visualizing the Decision Logic
Figure 1: Decision tree for stationary phase selection. Note the specific branch for regioisomers favoring Phenyl/PFP phases.
Experimental Protocols
Protocol A: Stationary Phase Screening (The "Scouting" Run)
Objective: Determine the primary interaction mechanism required to separate the 2,5,6-isomer from the 2,4,6-isomer.[1]
Reagents:
-
Solvent B: Methanol (MeOH) + 0.1% FA.[1][4] (MeOH is preferred over Acetonitrile here as it facilitates π-π interactions on Phenyl columns).[1]
Columns to Screen:
-
C18 (Reference): Agilent ZORBAX Eclipse Plus C18 (or equiv), 3.0 x 100 mm, 1.8 µm.[1]
-
Phenyl-Hexyl: Phenomenex Luna Phenyl-Hexyl (or equiv), 3.0 x 100 mm, 3 µm.[1]
-
PFP (Pentafluorophenyl): Supelco Discovery HS F5 (or equiv), 3.0 x 100 mm, 3 µm.[1]
Instrument Parameters:
-
Flow Rate: 0.6 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 225 nm.
-
Gradient:
Expected Outcome:
-
C18: Likely co-elution or partial separation of isomers (driven only by hydrophobicity).
-
Phenyl-Hexyl: Improved separation due to differential electron density of the chlorinated rings interacting with the phenyl phase.
-
PFP: Often provides the highest resolution for halogenated aromatics due to "halogen bonding" and rigid shape selectivity.
Protocol B: Optimization for Resolution (The "Fine-Tuning")
Assumption: The Phenyl-Hexyl or PFP column showed promising selectivity in Protocol A.
Rationale: Indoles can exhibit peak tailing due to interaction with free silanols. While 2,5,6-TCI is not basic, impurities (anilines) might be.[1]
-
Modifier: Maintain 0.1% Formic Acid or switch to 0.05% TFA if peak shape is poor (TFA pairs with residual amines).[1]
-
Solvent: If using Phenyl-Hexyl, sticking with Methanol is crucial.[1] Acetonitrile forms a "π-electron shield" over the stationary phase, dampening the selective π-π interactions.
Optimized Gradient Table (Phenyl-Hexyl Column):
| Time (min) | % Water (0.1% FA) | % Methanol (0.1% FA) | Action |
| 0.00 | 45 | 55 | Equilibration |
| 2.00 | 45 | 55 | Isocratic Hold (Focusing) |
| 12.00 | 20 | 80 | Shallow Gradient (Separation) |
| 14.00 | 5 | 95 | Wash highly lipophilic dimers |
| 16.00 | 5 | 95 | Hold |
| 16.10 | 45 | 55 | Re-equilibration |
Protocol C: Impurity Profiling (Synthetic Byproducts)
Objective: Detect "late eluting" dimers and "early eluting" dechlorinated species.
Sample Preparation:
-
Dissolve 10 mg 2,5,6-TCI in 10 mL Methanol . (Avoid 100% ACN if using Phenyl columns to prevent solvent mismatch shock).[1]
-
Sonicate for 5 mins.
-
Filter through 0.2 µm PTFE filter (Nylon may bind indoles).[1]
Workflow:
-
Inject a System Suitability Standard containing 2,5,6-TCI and 2,4,6-TCI (if available) or 5-chloroindole (surrogate).[1]
-
Verify Resolution (Rs) > 1.5 between closely eluting peaks.
-
Integrate all peaks > 0.05% area.
Troubleshooting Guide:
-
Doublets/Split Peaks: Check injection solvent. If sample is in 100% MeOH and initial gradient is 55% MeOH, strong solvent effect may occur. Fix: Dilute sample 1:1 with water/MeOH (50:50).[1]
-
Drifting Retention Times: Phenyl phases are sensitive to temperature. Ensure column oven is stable ± 0.1°C.
References
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from
-
Supelco/Sigma-Aldrich. (2025).[1] Discovery HS F5: Method Development Guide for Halogenated Compounds. Retrieved from
-
BenchChem. (2025).[2][7][8] Comparative Guide to HPLC Method Development for Isomer Separation. Retrieved from [1]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC: Selectivity for Aromatic Isomers. Retrieved from
-
PubChem. 2,5,6-Trichloroindole Compound Summary. Retrieved from [1]
Sources
- 1. PubChemLite - 2,5,6-trichloro-1-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]indole-3-carboxamide (C14H13Cl3N2O5) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. cetjournal.it [cetjournal.it]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for purifying 3-acetyl-2,5,6-trichloroindole
Application Note: Recrystallization Strategies for 3-Acetyl-2,5,6-trichloroindole
Executive Summary
The purification of 3-acetyl-2,5,6-trichloroindole presents a specific challenge in process chemistry: balancing the lipophilicity induced by the trichloro-motif with the polarity of the acetyl group and the hydrogen-bonding capability of the indole N-H.[1] While simple 3-acetylindole is readily recrystallized from ethanol, the 2,5,6-trichloro analog exhibits significantly reduced water solubility and an increased tendency to "oil out" in aqueous mixtures.[1]
This guide provides a logic-driven protocol for selecting recrystallization solvents, moving beyond trial-and-error to a systematic screening approach. We recommend Ethyl Acetate/Heptane as the primary solvent system for high-purity recovery, with Ethanol/Water as a greener alternative for initial crude cleanup.[1]
Chemical Context & Solubility Theory
Structural Analysis
-
Core Scaffold: The indole ring is electron-rich, but the three chlorine atoms at positions 2, 5, and 6 significantly withdraw electron density, increasing the acidity of the N-H proton and enhancing
- stacking interactions.[1] -
Functional Groups:
-
Solubility Implications: Unlike non-halogenated indoles, this compound will show poor solubility in cold alcohols and near-zero solubility in water.[1] It will be highly soluble in chlorinated solvents (DCM, Chloroform) and moderately soluble in hot esters (Ethyl Acetate).[1]
The "Oiling Out" Risk
Polychlorinated aromatics often possess low melting points relative to their molecular weight or form supercooled liquids.[1] When using solvent/anti-solvent pairs (e.g., EtOH/Water), if the anti-solvent is added too quickly or at too high a temperature, the compound may separate as a distinct liquid phase (oil) rather than crystals.[1] This traps impurities and fails the purification objectives.[1]
Solvent Selection Strategy
The following decision matrix outlines the logic for solvent selection based on the crude material's behavior.
Figure 1: Solubility decision tree for optimizing the recrystallization solvent system.
Recommended Solvent Systems
| System | Composition | Role | Pros | Cons |
| Primary | Ethyl Acetate / Heptane | Solvent / Anti-solvent | Excellent impurity rejection; reduces risk of solvolysis; prevents oiling out better than aqueous systems.[1] | Heptane is flammable; requires careful addition rate.[1] |
| Secondary | Ethanol (95%) / Water | Solvent / Anti-solvent | "Greener" profile; good for removing inorganic salts.[1] | High risk of oiling out due to hydrophobicity of the trichloro-group.[1] |
| Alternative | Acetonitrile (ACN) | Single Solvent | Often yields high-quality needles; good for removing polar byproducts.[1] | Higher cost; toxicity; may not dissolve highly polymeric impurities.[1] |
Detailed Experimental Protocols
Protocol A: Ethyl Acetate / Heptane Recrystallization (Recommended)
Best for: High purity requirements and removal of non-polar starting materials.[1]
Materials:
-
Crude 3-acetyl-2,5,6-trichloroindole[1]
-
Ethyl Acetate (HPLC Grade)[1]
-
n-Heptane (or Hexanes)[1]
-
Activated Carbon (optional, for colored impurities)[1]
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (start with 3-4 mL) and heat to a gentle reflux (approx. 77°C).
-
Saturation: Add additional hot Ethyl Acetate dropwise just until the solid dissolves. If 10 mL is exceeded without dissolution, the compound may be too impure or require a more polar solvent (switch to Acetone/Heptane).[1]
-
Filtration (Critical): If insoluble particles remain (likely inorganic salts or polymerized material), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.[1]
-
Note: If the solution is dark brown/black, add 5% w/w activated carbon, reflux for 5 mins, then filter.[1]
-
-
Anti-Solvent Addition: Remove from heat. While the solution is still hot (but not boiling), slowly add n-Heptane dropwise.
-
Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Do not stir.
-
Observation: If an oil forms at the bottom, reheat to dissolve and add more Ethyl Acetate (solvent) before cooling again.[1]
-
-
Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash the cake with cold 1:3 EtOAc:Heptane. Dry in a vacuum oven at 40°C.
Protocol B: Ethanol / Water Recrystallization
Best for: Initial cleanup of crude reaction mixtures containing inorganic salts.[1]
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol (95% or absolute).
-
Precipitation: Remove from heat. Add warm water (50-60°C) dropwise until turbidity persists.
-
Warning: Using cold water causes immediate oiling out.[1]
-
-
Cooling: Allow to cool very slowly. Insulate the flask with a towel if necessary to slow the thermal gradient.[1]
-
Collection: Filter and wash with cold 50% aqueous Ethanol.
Process Workflow Diagram
Figure 2: Standard workflow for the purification of substituted indoles.
Troubleshooting & Quality Control
| Issue | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; Anti-solvent added too fast; MP < solvent BP. | Reheat to dissolve.[1] Add more of the good solvent (EtOAc or EtOH).[1] Cool more slowly. Seed with a pure crystal if available.[1] |
| Low Yield | Too much solvent used; Compound too soluble in anti-solvent.[1] | Boil off excess solvent.[1] Cool to -20°C. Use a more non-polar anti-solvent (e.g., Pentane instead of Heptane).[1] |
| Colored Crystals | Chromophores trapped in lattice.[1] | Re-dissolve and treat with activated charcoal (Norit).[1] Filter hot. |
| Purity Check | TLC: 30% EtOAc in Hexane (UV 254nm).[1] Melting Point: Expect 180-220°C range (compare to 3-acetylindole @ 188°C [1]). Sharp range (<2°C) indicates purity.[1] |
References
-
Synthesis and properties of 3-acetylindole
-
General Recrystallization Techniques
-
Indole Chemistry & Acylation
-
Purification of Chlorinated Aromatics (Analogous Protocols)
Sources
- 1. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Application Note: Antiviral Characterization of Indole-3-ethanone Derivatives
Target Class: Indole-3-ethanone (3-Acetylindole) Scaffolds Primary Application: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) & Broad-Spectrum Antiviral Screening Version: 2.0 (2026)
Abstract & Scientific Rationale
Indole-3-ethanone derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. The C3-acetyl group provides a critical hydrogen bond acceptor motif, while the indole ring facilitates
This application note provides a rigorous, standardized workflow for evaluating the antiviral potency (
Experimental Workflow Overview
The following flowchart outlines the critical path from compound solubilization to mechanistic validation.
Figure 1: Critical path for antiviral validation. Compounds failing cytotoxicity thresholds (
Protocol 1: Compound Preparation & QC
Objective: Ensure consistent bioavailability and prevent precipitation-induced artifacts. Indole-3-ethanones are lipophilic; improper handling leads to micro-precipitation in aqueous media.
-
Stock Preparation: Dissolve lyophilized compound in 100% DMSO (molecular biology grade) to a final concentration of 20 mM to 50 mM .
-
Note: Sonicate for 5 minutes at 40 kHz if turbidity persists.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute stock into serum-free culture media immediately prior to use.
-
Constraint: Final DMSO concentration in cell culture must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cytotoxicity Assessment (The Foundation)
Method: MTT Colorimetric Assay Rationale: You cannot define antiviral activity without defining host toxicity. An apparent reduction in viral titer may simply be due to the compound killing the host cells required for viral replication.
Materials
-
Cells: MT-4 (for HIV) or Vero E6 (for broad-spectrum).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).
Step-by-Step Procedure
-
Seeding: Plate cells in 96-well microplates (
cells/well) in 100 µL complete medium. Incubate 24h at 37°C/5% . -
Treatment: Add 100 µL of serial 2-fold dilutions of the indole derivative (Range: 200 µM to 0.1 µM).
-
Controls: Cell Control (Media + DMSO), Positive Control (Triton X-100 or Doxorubicin).
-
-
Incubation: Incubate for 72 hours (mimicking the antiviral assay duration).
-
Development:
-
Read: Measure absorbance (
) at 570 nm (reference 630 nm).
Data Output: Calculate
Protocol 3: Primary Antiviral Efficacy (CPE Inhibition)
Method: Cytopathic Effect (CPE) Reduction Assay Rationale: Indole-3-ethanones often act as NNRTIs, protecting T-cells from HIV-induced lysis. This assay quantifies that protection.[2]
Step-by-Step Procedure
-
Infection:
-
Prepare a viral suspension (e.g., HIV-1 strain IIIB) at a Multiplicity of Infection (MOI) of 0.01 .[3]
-
Note: Low MOI ensures multiple rounds of replication, necessary to detect RT inhibitors.
-
-
Co-Culture:
-
Mix MT-4 cells (
cells/mL) with the virus suspension. -
Immediately add the test compound (serial dilutions) to the cell-virus mixture.
-
Why immediate? NNRTIs must be present during the reverse transcription phase (early post-entry).
-
-
Incubation: Incubate for 5 days at 37°C.
-
Quantification:
-
Calculation:
-
: Concentration achieving 50% protection.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Selectivity Index (SI):
.[6] (Target SI > 10 for hit progression).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol 4: Mechanism of Action (Time-of-Addition)
Objective: Determine the precise stage of the viral life cycle inhibited by the indole derivative. Hypothesis: If the compound is an NNRTI, it will lose efficacy if added after the reverse transcription window (approx. 2-4 hours post-infection).[7]
Experimental Logic[1][7][9][10][11]
-
0h (Co-addition): Targets entry or early enzymatic steps.
-
2-4h (Post-infection): Targets Reverse Transcription.
-
>12h (Post-infection): Targets Protease/Assembly.
Figure 2: Time-of-Addition logic. Indole-3-ethanones acting as NNRTIs typically lose antiviral potency if added after the Reverse Transcription window (T=2h to T=4h).
Procedure
-
Synchronized Infection: Infect cells at high MOI (1.0) for 1 hour at 4°C (allows binding but not entry), then shift to 37°C to synchronize entry (
). -
Pulse Dosing: Add the indole-3-ethanone derivative (
) at specific time points: 0, 1, 2, 4, 6, 8, 12, and 24 hours post-infection. -
Harvest: Collect supernatant at 24-30 hours (single replication cycle).
-
Readout: Quantify viral RNA via RT-qPCR or viral capsid protein (p24 ELISA).
-
Interpretation:
-
If efficacy drops when added at T=2h: Entry Inhibitor .
-
If efficacy persists at T=2h but drops at T=6h: RT Inhibitor (Expected for Indole-3-ethanones).
-
If efficacy persists until T=12h: Protease/Assembly Inhibitor .
-
Protocol 5: Target Validation (HIV-1 Reverse Transcriptase)
Objective: Confirm the molecular target is HIV-1 RT (specifically the allosteric NNRTI pocket).
-
Assay System: Use a cell-free Chemiluminescent RT Assay (e.g., Roche or EnzChek).
-
Reaction Mix: Recombinant HIV-1 Reverse Transcriptase + Template/Primer (Poly(A)·oligo(dT)) + Biotin-dUTP.
-
Inhibition: Incubate enzyme with the indole derivative (0.01 µM – 100 µM) for 30 mins before adding the Template/Primer.
-
Detection: Measure incorporation of Biotin-dUTP via streptavidin-HRP luminescence.
-
Validation: Compare
against standard NNRTIs (e.g., Nevirapine, Efavirenz).
Data Presentation & Analysis
| Parameter | Formula/Definition | Acceptance Criteria |
| Concentration killing 50% of cells | ||
| Concentration inhibiting 50% viral CPE | ||
| Selectivity Index (SI) | ||
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
References
-
Zhan, P., et al. (2008). "Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)." Bioorganic & Medicinal Chemistry Letters.
-
Pelly, S.C., et al. (2014).[8] "Novel indole based NNRTIs with improved potency against wild type and resistant HIV."[8] Bioorganic & Medicinal Chemistry Letters.
-
Zhao, Y., et al. (2015). "Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication." Molecules.
-
Daelemans, D., et al. (2011). "A time-of-drug addition approach to target identification of antiviral compounds."[7][9][10] Nature Protocols.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. actanaturae.ru [actanaturae.ru]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indole based NNRTIs with improved potency against wild type and resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experiments.springernature.com [experiments.springernature.com]
- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Application Note: Microwave-Assisted Synthesis of Polychlorinated 3-Acetylindoles
Executive Summary & Scientific Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics targeting HIV-1 reverse transcriptase, tubulin polymerization (anticancer), and fungal pathogens. Specifically, polychlorinated 3-acetylindoles (e.g., 5,7-dichloro-3-acetylindole) possess enhanced lipophilicity and metabolic stability compared to their non-halogenated counterparts.
However, synthesizing these derivatives via conventional Friedel-Crafts acylation is chemically challenging. The presence of electron-withdrawing chlorine atoms on the benzene ring (positions 4–7) significantly deactivates the indole C3 position toward electrophilic attack. Conventional thermal heating often requires stoichiometric Lewis acids (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic deactivation barriers. By utilizing dielectric heating, we achieve rapid, selective C3-acylation of polychlorinated indoles with acetic anhydride, reducing reaction times from hours to minutes while eliminating the need for hazardous liquid solvents.
Mechanistic Insight: Overcoming Electronic Deactivation
To understand the necessity of microwave irradiation, one must analyze the reaction mechanism. The synthesis follows an Electrophilic Aromatic Substitution (EAS).
-
Activation: Acetic anhydride is activated (often by a solid acid catalyst or thermal energy) to form an acylium ion equivalent.
-
Nucleophilic Attack: The C3 position of the indole attacks the electrophile.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-acetylindole.
The Polychloro-Challenge: Chlorine atoms are electronegative. In 5,7-dichloroindole, the inductive withdrawal (
Diagram 1: Reaction Mechanism & Electronic Effects
Caption: Mechanistic pathway highlighting the microwave energy input required to overcome the inductive deactivation caused by chlorine substituents.
Materials and Equipment
Reagents
-
Substrate: 5,7-Dichloroindole (or substituted analog), >98% purity.
-
Reagent: Acetic Anhydride (
), analytical grade. -
Catalyst (Optional but Recommended for Scale-up): H-ZSM-5 Zeolite or Indium(III) Chloride (
). Note: For highly deactivated substrates, solid acid catalysts improve yield. -
Workup: Ice-cold distilled water, Ethyl Acetate (for extraction if precipitation fails).
Equipment
-
Microwave Reactor: Single-mode dedicated synthetic reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic kitchen microwaves due to inhomogeneous field distribution.
-
Vessel: 10 mL or 35 mL pressure-sealed Pyrex reaction vials.
-
Temperature Control: IR sensor (external) or Fiber-optic probe (internal).
Experimental Protocols
Protocol A: Catalyst-Free "Green" Synthesis (Small Scale)
Best for rapid screening of moderately deactivated substrates (e.g., 5-chloroindole).
-
Loading: In a 10 mL microwave vial, mix 5,7-dichloroindole (1.0 mmol, 186 mg) and Acetic Anhydride (1.5 mmol, 142 µL) .
-
Mixing: Vortex for 30 seconds to ensure homogeneity. No solvent is added (Neat reaction).
-
Irradiation: Cap the vial and place it in the reactor.
-
Mode: Dynamic Power (Maintain Temp).
-
Temperature: 140°C.
-
Hold Time: 10 minutes.
-
Stirring: High.[1]
-
-
Workup:
-
Cool the mixture to 50°C using compressed air (integrated in reactor).
-
Pour the reaction mixture into 20 mL of crushed ice . Stir vigorously for 15 minutes.
-
The product will precipitate as a solid. Filter via vacuum filtration.
-
Wash with cold water (2 x 5 mL) and dry in a desiccator.
-
Protocol B: Solid-Acid Catalyzed Synthesis (High Efficiency)
Required for highly deactivated substrates (e.g., trichloroindoles) or scale-up.
-
Loading: In a 35 mL vial, combine Polychloroindole (5.0 mmol) , Acetic Anhydride (7.5 mmol) , and H-ZSM-5 Zeolite (100 mg) .
-
Irradiation:
-
Temperature: 130°C.
-
Power: Max 200W (limit to prevent overshoot).
-
Hold Time: 12 minutes.
-
-
Workup:
-
Add 10 mL Ethyl Acetate to the reaction vessel to dissolve the organic product.
-
Filter the mixture to recover the Zeolite catalyst (can be reused after calcination).
-
Wash the filtrate with saturated
(to remove excess acid) and brine. -
Evaporate solvent to yield the crude product. Recrystallize from Ethanol/Water.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation of 3-acetylindoles.
Data Analysis & Validation
The following data compares the microwave protocol against conventional reflux methods for 5-bromoindole (a validated proxy for polychlorinated systems due to similar deactivation profiles).
Table 1: Comparative Efficiency (MW vs. Conventional)
| Parameter | Conventional Reflux | Microwave (Protocol A) | Microwave (Protocol B) |
| Solvent | Benzene/DCM | None (Solvent-Free) | None (Solvent-Free) |
| Catalyst | None | H-ZSM-5 Zeolite | |
| Temperature | 80°C (Reflux) | 140°C | 130°C |
| Time | 18 Hours | 10 Minutes | 12 Minutes |
| Yield | 65% | 82% | 94% |
| Atom Economy | Low (Solvent waste) | High | Very High |
Self-Validating the Protocol (Troubleshooting)
-
Low Yield? If the product does not precipitate on ice, the reaction may be incomplete due to steric hindrance of the Cl groups. Correction: Increase MW Hold Time to 20 mins or add 5 mol%
. -
Runaway Temp? Acetic anhydride absorbs MW energy very efficiently. Correction: Use "Power Cycling" or set a strict temperature ceiling in the reactor software.
-
Di-acetylation? N-acetylation (at position 1) is a common side reaction. Correction: The C3-acyl product is thermodynamically favored. If N-acetyl forms, extend reaction time; the N-acetyl group often rearranges to C3 under thermal stress (Reynolds-Dreiding rearrangement logic).
References
-
Shaikh, A. L. (2017). Microwave assisted acylation of indole over green, heterogeneous & recyclable catalyst H-ZSM-5.[2] International Journal of Creative Research Thoughts, 5(1).
-
Vuram, P. K., et al. (2015). Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles. Green and Sustainable Chemistry.
-
Rodriguez, M., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola.
-
Farouk, A., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.[3][4][5][6] Current Organic Synthesis.
Sources
- 1. A novel microwave-irradiated solvent-free 3-acylation of indoles on alumina - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for Vilsmeier-Haack reaction on 2,5,6-trichloroindole
Application Note: Optimized Vilsmeier-Haack Formylation of 2,5,6-Trichloroindole
Executive Summary
The formylation of 2,5,6-trichloroindole is a critical synthetic step in the production of antiviral nucleoside analogs, particularly for human cytomegalovirus (HCMV) inhibitors. This transformation presents a specific challenge: the substrate is significantly deactivated by three electron-withdrawing chlorine atoms, reducing the nucleophilicity of the C3 position.
Standard Vilsmeier-Haack (VH) protocols often fail or suffer from low yields with such electron-deficient heterocycles. This guide details an optimized protocol using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) , emphasizing thermal management and kinetic control to overcome the substrate's deactivation while mitigating the safety risks associated with Vilsmeier reagent exotherms.
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The 2,5,6-trichloroindole scaffold possesses unique electronic properties:
-
C2-Position Blockade: The chlorine at C2 prevents formylation at this secondary active site, directing regioselectivity exclusively to C3.
-
Electronic Deactivation: The inductive effects (-I) of the chlorine atoms at positions 5 and 6 significantly lower the HOMO energy of the indole ring. Consequently, the standard electrophilic aromatic substitution (EAS) requires higher activation energy (elevated temperature) compared to unsubstituted indole.
Reaction Mechanism
The reaction proceeds via the formation of the electrophilic chloromethyliminium salt (Vilsmeier Reagent), followed by EAS at the indole C3 position. The resulting iminium intermediate is stable until hydrolysis.
Figure 1: Mechanistic pathway for the formylation of deactivated indoles. Note the high-temperature requirement for the EAS step.
Reagent Selection Guide
For this specific deactivated substrate, reagent quality and stoichiometry are Critical Process Parameters (CPPs).
| Reagent System | Suitability | Notes |
| POCl₃ / DMF | Primary Choice | Gold Standard. The high electrophilicity of the POCl₃-derived iminium salt is necessary to attack the electron-poor ring. DMF serves as both reagent and solvent.[1][2] |
| Tf₂O / DMF | Alternative | Triflic Anhydride. Generates a "superelectrophile." Only recommended if POCl₃ fails to drive conversion >50% due to extreme deactivation (rare for trichloro- analogs). |
| SOCl₂ / DMF | Not Recommended | Thionyl chloride generates gaseous SO₂, making stoichiometry harder to control and the reagent less stable at the high temperatures required for this substrate. |
| N-Methylformanilide | Secondary Choice | Can replace DMF if higher boiling points (>153°C) are required, but workup is more difficult (oil formation). |
Detailed Experimental Protocol
Safety Warning: POCl₃ is highly corrosive and reacts violently with water. The formation of the Vilsmeier reagent is exothermic.[3] The quenching step is highly exothermic and must be controlled.[3]
Reagents & Equipment
-
Substrate: 2,5,6-Trichloroindole (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl₃) (1.2 – 1.5 eq)
-
Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (5–10 volumes)
-
Base: 2N NaOH or Saturated Sodium Acetate (for quenching)
-
Equipment: 3-neck round bottom flask, internal temperature probe, reflux condenser, drying tube (CaCl₂), dropping funnel.
Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (The "Cold" Step)
-
Charge anhydrous DMF into the reactor.
-
Cool the DMF to 0–5°C using an ice/salt bath.
-
Add POCl₃ dropwise via the dropping funnel.
-
Critical: Maintain internal temperature <10°C .
-
Observation: The solution may turn slight yellow/orange; this is the formation of the chloroiminium salt.
-
-
Stir at 0–5°C for 30 minutes to ensure complete formation of the active electrophile.
Step 2: Substrate Addition & Reaction (The "Hot" Step)
-
Dissolve 2,5,6-trichloroindole in a minimum amount of anhydrous DMF (or add as a solid if finely powdered).
-
Add the indole solution dropwise to the Vilsmeier reagent at 0–5°C .
-
Remove the cooling bath and allow the mixture to reach room temperature (RT).
-
Heat the reaction: Ramp temperature to 80–90°C .
-
Rationale: Due to the electron-withdrawing Cl atoms, the ring is deactivated. RT stirring is insufficient. Energy is required to overcome the activation barrier.
-
-
Maintain at 80–90°C for 6–8 hours .
-
Monitor: Check by TLC (System: Hexane/EtOAc 3:1) or HPLC. Look for the disappearance of the starting material (Rf ~0.6) and appearance of the polar iminium intermediate (baseline) or aldehyde (after mini-workup).
-
Step 3: Quenching & Hydrolysis
-
Cool the reaction mixture to RT, then to 0°C .
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Caution: Violent exotherm. Do not add water to the reaction; add reaction to ice.
-
-
Basification: Slowly add 2N NaOH (or Sat. NaOAc) to adjust pH to 8–9 .[4]
-
Precipitation: The product, 2,5,6-trichloroindole-3-carboxaldehyde, typically precipitates as a solid upon basification.[3]
Step 4: Isolation
-
Stir the suspension for 1 hour to ensure complete hydrolysis and precipitation.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with copious water (to remove DMF/salts) and cold hexanes.
-
Dry under vacuum at 45°C.
Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control points.
Process Analytical Technology (PAT)
To ensure "Trustworthiness" and reproducibility, use these analytical markers:
-
HPLC Monitoring:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Target: The aldehyde product will be significantly more polar than the trichloroindole starting material but less polar than the iminium intermediate.
-
-
NMR Validation (¹H-NMR in DMSO-d₆):
-
Diagnostic Signal: Look for the aldehyde proton singlet (-CHO) at δ 9.8 – 10.0 ppm .
-
Aromatic Region: The C2-H signal (usually around δ 7.2-7.5) will disappear if C2 was open, but here C2 is Cl. You monitor the shift of the NH proton (broad singlet, >12 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient heating or wet DMF. | Increase temp to 95°C; Ensure DMF is <0.05% water (Karl Fischer). |
| N-Formylation | Attack on Nitrogen instead of C3. | Rare for indoles with POCl₃/Heat. If observed, increase temperature to encourage thermodynamic C-acylation rearrangement. |
| Tarry Impurities | Polymerization or overheating during quench. | Control quench temperature strictly <20°C. Ensure efficient stirring. |
| No Precipitation | Product soluble in DMF/Water mix. | If solid doesn't form, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, then dry and concentrate. |
References
-
Townsend, L. B., et al. (2004). Design, Synthesis, and Antiviral Activity of Certain 3-Substituted 2,5,6-Trichloroindole Nucleosides. Journal of Medicinal Chemistry, 47(22), 5433–5440.
-
BenchChem. (2025).[3][6] Application Notes: Vilsmeier-Haack Formylation of Indoles.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.
Sources
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Hydrazone Derivatives from 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for synthesizing hydrazone derivatives from the highly functionalized scaffold 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone .
Abstract & Scientific Rationale
The indole scaffold is a "privileged structure" in pharmacology, serving as the core for numerous therapeutics (e.g., indomethacin, vincristine). The specific precursor, 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone , represents a high-value intermediate due to its specific substitution pattern:
-
Metabolic Stability: The chlorine atoms at positions 5 and 6 block common metabolic oxidation sites (CYP450 hydroxylation), potentially extending the half-life of derived drugs.
-
Lipophilicity: The trichloro-motif significantly increases LogP, enhancing membrane permeability for intracellular targets.
-
Reactivity: The C3-acetyl group serves as an electrophilic handle for condensation with hydrazine derivatives to form hydrazones (
).
Hydrazone derivatives of indoles have demonstrated potent antimicrobial , anticancer , and anti-inflammatory activities [1, 2].[1] This guide provides a robust, self-validating protocol for their synthesis, addressing the specific challenges posed by the electron-deficient trichloroindole ring.
Chemical Reaction & Mechanism
The formation of the hydrazone is a nucleophilic addition-elimination reaction. The reaction is acid-catalyzed to activate the carbonyl carbon of the acetyl group.
Critical Consideration: The presence of a chlorine atom at the C2 position of the indole introduces a risk of side reactions. Under forcing conditions (high heat, excess hydrazine), the hydrazine nucleophile can displace the 2-chloro group, leading to cyclization into pyrazolo[3,4-b]indoles [3]. This protocol is optimized to favor the open-chain hydrazone product.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for hydrazone formation. The dashed line indicates a potential cyclization side-reaction if conditions are too harsh.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone | Starting Material (SM) | >95% (HPLC) |
| Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) | Nucleophile | 98% or 80% soln. |
| Ethanol (Absolute) | Solvent | ACS Grade |
| Glacial Acetic Acid | Catalyst | ACS Grade |
| TLC Plates | Monitoring | Silica Gel 60 F254 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone in 15 mL of absolute ethanol .
-
Note: The trichloro-substitution decreases solubility. Mild heating (40°C) may be required to fully dissolve the ketone.
-
-
Add 1.2 mmol (1.2 equivalents) of the chosen hydrazine derivative dropwise.
-
Expert Insight: Do not use a large excess of hydrazine (>2 eq) to avoid displacing the labile chlorine at position 2.
-
-
Add 3-5 drops of glacial acetic acid.
-
Function: Protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazine.
-
Step 2: Reflux & Monitoring
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.
-
Time: 3 to 6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the ketone spot and appearance of a new, more polar spot (hydrazone).
-
Step 3: Workup & Isolation [2]
-
Allow the reaction mixture to cool slowly to room temperature.
-
Pour the mixture onto 50 g of crushed ice with stirring. This precipitates the hydrazone and removes water-soluble impurities.
-
Filter the solid precipitate using a Buchner funnel under vacuum.
-
Wash the solid with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (if solubility is low).
-
Dry the pure crystals in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of indole hydrazones.
Characterization & Data Analysis
To validate the structure, compare the spectral data of the product against the starting material.
| Technique | Parameter | Starting Material (Ketone) | Product (Hydrazone) |
| FT-IR | C=O Stretch | Strong band ~1650-1680 cm⁻¹ | Absent |
| FT-IR | C=N Stretch | Absent | Sharp band ~1600-1620 cm⁻¹ |
| FT-IR | NH Stretch | Indole NH (~3200 cm⁻¹) | Indole NH + Hydrazone NH (3300-3400 cm⁻¹) |
| 1H-NMR | Methyl Group | Singlet ~2.5 ppm | Singlet ~2.2-2.3 ppm (Shifted upfield) |
| 1H-NMR | NH Proton | Broad singlet (Indole) | Two singlets (Indole + Hydrazone) |
Self-Validation Check:
-
If the C=O peak persists in IR, the reaction is incomplete (increase reflux time).
-
If the product is insoluble in hot ethanol and shows a very high melting point (>250°C), suspect cyclization to the pyrazolo-indole derivative (side product).
Expert Insights & Troubleshooting
The "2-Chloro" Risk Factor
The chlorine at position 2 is activated by the electron-withdrawing nature of the adjacent nitrogen and the carbonyl group.
-
Problem: If the reaction turns bright yellow/orange and precipitates a product that is highly insoluble, you may have formed the cyclic 3-methyl-2,5,6-trichloro-1H-pyrazolo[3,4-b]indole (or similar tricyclic adduct).
-
Solution: Keep the reaction temperature strictly at 78°C (do not use higher boiling solvents like toluene unless necessary) and ensure the hydrazine is not in large excess.
Solubility Issues
The 2,5,6-trichloro motif makes the molecule very lipophilic.
-
If the starting material does not dissolve in ethanol, use a 1:1 mixture of Ethanol and Dioxane . Dioxane is miscible with water, allowing the ice-quench workup to remain effective.
Biological Context
When screening these derivatives for drug development:
-
Antimicrobial: Test against MRSA and VRE strains. The halogenated indole mimics natural marine alkaloids (e.g., from Laurencia species) known for disrupting bacterial cell walls [4].
-
Cytotoxicity: The hydrazone linker is often pH-sensitive, potentially allowing for selective cleavage in the acidic microenvironment of tumor cells, releasing the cytotoxic trichloroindole core.
References
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link
-
Singh, P., & Raghav, J. K. (2011).[3] Synthesis and biological activities of some new hydrazone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 26-32.
-
Kumar, R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1833–1889. Link
- Gribble, G. W. (2010). The importance of heterocyclic compounds in the development of pharmaceutical agents. Heterocyclic Chemistry in Drug Discovery, 1-28.
Sources
Troubleshooting & Optimization
Overcoming solubility issues with trichloroindole compounds in cell assays
Introduction
Welcome to the technical support hub for lipophilic small molecules. Trichloroindole derivatives are potent pharmacophores, often utilized in antiviral and anticancer research. However, their high lipophilicity (LogP > 4-5) creates a "solubility paradox": they dissolve perfectly in DMSO but "crash out" (precipitate) immediately upon contact with aqueous cell culture media.
This guide moves beyond basic advice. It addresses the thermodynamic instability that occurs when a hydrophobic stock hits a hydrophilic buffer, leading to micro-precipitation, bioavailability loss, and false-negative IC50 data.
Module 1: The "Crash-Out" Phenomenon (Solvent Shock)
The Problem
Users often report jagged dose-response curves or visible turbidity. This is usually caused by Solvent Shock . When you pipette 100% DMSO stock directly into media, the local concentration of water spikes around the droplet before it mixes, forcing the hydrophobic compound to nucleate and precipitate instantly.
The Solution: Intermediate Dilution Protocol
Do not dilute directly from 10 mM stock to 10 µM assay concentration in one step. Use an intermediate "holding" step to buffer the polarity shift.
Protocol: The "Step-Down" Method
-
Start: 10 mM Compound Stock in 100% DMSO.
-
Intermediate Step (10x): Dilute 1:20 into a solution of media + 5-10% DMSO .
-
Why? The presence of higher DMSO in the intermediate step keeps the compound soluble while introducing it to aqueous components.
-
-
Final Assay Step (1x): Dilute 1:10 into the final cell well.
-
Result: Final DMSO is <0.5-1%, but the compound has equilibrated without the shock of hitting 100% water.
-
Visualization: Dilution Workflow
Figure 1: Comparison of Direct Spike vs. Intermediate Dilution. The intermediate step prevents the thermodynamic shock that causes trichloroindoles to aggregate.
Module 2: Advanced Formulation (Cyclodextrins)
The Problem
Sometimes DMSO is not enough. If your compound precipitates even at 0.1% DMSO, or if your cells (e.g., primary neurons) are DMSO-sensitive, you must use a carrier.
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Do not use native β-cyclodextrin (it is nephrotoxic and strips cholesterol from cell membranes). Use HP-β-CD , which is highly soluble and cell-compatible.[1]
Protocol: Complexation Strategy
-
Prepare Vehicle: Dissolve HP-β-CD in cell culture media (or PBS) to make a 20-40% (w/v) stock. Sterile filter (0.22 µm).
-
Solubilization:
-
Dissolve your trichloroindole in a small volume of acetone or methanol (volatile solvent).
-
Evaporate the volatile solvent (nitrogen stream or vacuum) while stirring.
-
Result: The drug is now encapsulated in the hydrophobic cavity of the cyclodextrin, resulting in a clear aqueous solution.
-
-
Control: Always run a "Vehicle Only" control with the same concentration of HP-β-CD to ensure it doesn't affect cell viability.
Module 3: Troubleshooting & Diagnostics
Diagnostic Decision Tree
Use this logic flow to determine if your assay failure is due to solubility, binding, or toxicity.
Figure 2: Troubleshooting logic for identifying solubility vs. adsorption artifacts in cell assays.
Frequently Asked Questions (FAQ)
Q1: How do I distinguish between compound toxicity and DMSO toxicity?
A: You must run a "Vehicle Titration" curve. Most cancer cell lines (HeLa, HEK293) tolerate up to 0.5% - 1.0% DMSO for 24-48 hours. However, sensitive lines (stem cells, primary neurons) may show stress signaling at >0.1%.
-
Test: Treat cells with media containing 0.1%, 0.5%, 1.0%, and 2.0% DMSO (no drug). If cell viability drops significantly at your working concentration, you must lower the DMSO limit or switch to Cyclodextrins.
Q2: My IC50 shifts 10-fold when I change plate types. Why?
A: Trichloroindoles are "sticky." They bind non-specifically to standard Polystyrene (PS) tissue culture plates. This reduces the free concentration of the drug available to the cells.
-
Fix: Use Low-Binding Polypropylene (PP) plates for your dilution steps. For the assay plate itself, consider adding 0.1% BSA (Bovine Serum Albumin) to the media. BSA acts as a "sacrificial" protein that coats the plastic and carries the drug, mimicking physiological transport (Albumin binding).
Q3: Can I use Nephelometry to check solubility?
A: Yes, this is the gold standard. Nephelometry measures forward light scattering caused by suspended particles.[4][5] It is more sensitive than absorbance (OD600).
-
Protocol: Prepare your dilution series in a clear-bottom plate (without cells). Read on a nephelometer (e.g., BMG NEPHELOstar).[5] Any signal above the DMSO-only background indicates the onset of precipitation.
Summary Data: Solubility Limits & Recommendations
| Parameter | Standard Condition | Trichloroindole Recommendation | Reason |
| Max DMSO (Cell Culture) | 0.1% - 0.5% | < 0.5% | Higher DMSO aids solubility but risks cytotoxicity. |
| Dilution Method | Direct (Stock -> Media) | Intermediate Step | Prevents kinetic precipitation (Solvent Shock). |
| Plate Material | Polystyrene (PS) | Polypropylene (PP) / Low-Bind | Prevents loss of compound to plastic walls. |
| Carrier Additive | None | HP-β-CD or BSA | Encapsulates lipophilic drugs; mimics in vivo transport. |
| Detection Method | Visual Inspection | Nephelometry | Detects micro-aggregates invisible to the eye. |
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Discusses solubility, LogP, and formulation strategies). Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. (The authoritative guide on HP-β-CD usage). Link
-
BMG LABTECH. (2025). The Role of Nephelometry in Modern Drug Discovery. (Protocol for using light scattering to detect compound precipitation). Link
-
Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination: a standard operating procedure for compound handling. Assay and Drug Development Technologies. (Describes the "Intermediate Dilution" necessity). Link
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. (General guidelines for lipophilic compound handling). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
Module 1: Structural Optimization (SAR) for Reduced Cytotoxicity
Welcome to the 2,5,6-Trichloroindole Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. This guide is designed for medicinal chemists and virologists encountering toxicity bottlenecks with halogenated indole scaffolds.[1] Our goal is to transition your lead compounds from "potent but toxic" to "selective and stable" by leveraging specific Structure-Activity Relationship (SAR) adjustments and rigorous assay validation.
User Query: "My 2,5,6-trichloroindole derivative shows potent anti-HCMV activity (IC50 < 1 µM) but kills uninfected HFF cells at 10–20 µM. How can I improve the Selectivity Index (SI)?"
Technical Diagnosis: The 2,5,6-trichloroindole scaffold is a bioisostere of the benzimidazole antiviral TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole). While the halogenation pattern (2,5,6-Cl) is critical for binding to the viral kinase (UL97), cytotoxicity often arises from two sources:
-
Lack of Hydrogen Bonding at C3: Substituents at the 3-position that cannot accept hydrogen bonds often lead to off-target hydrophobic interactions.
-
Ribose Modifications: Modifications at the 5'-position of the ribose moiety can drastically increase cytotoxicity in human diploid cells.
Troubleshooting Protocol:
-
Modify the C3-Position:
-
Recommendation: Incorporate a hydrogen-bond accepting group at C3.
-
Evidence: Analogs like 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) exhibit high potency with reduced toxicity compared to 3-alkyl derivatives.[2]
-
Advanced Solution: Switch to a 3-acetyl substituent.
-
Data Support: The 3-acetyl-2,5,6-trichloro-1-(2-deoxy-β-D-ribofuranosyl)indole analog has demonstrated an IC50 against HCMV of 0.30 µM with a CC50 (Cytotoxic Concentration) > 100 µM in HFF cells, significantly widening the therapeutic window [1].[3]
-
-
Evaluate Sugar Moiety:
-
Avoid: Large lipophilic esters at the 5'-position if early toxicity is observed.
-
Try: 2'-deoxy or 5'-deoxy ribofuranosyl rings. Unlike the benzimidazole series (TCRB) where 2'-deoxy analogs lose potency, 2,5,6-trichloroindole nucleosides often retain potency with 2'-deoxy modifications while improving metabolic stability [1].[1]
-
SAR Decision Matrix:
| Modification Site | Substituent | Effect on Potency (HCMV) | Effect on Cytotoxicity | Recommendation |
| C3 (Indole) | -H (Unsubstituted) | Moderate | High | Avoid |
| C3 (Indole) | -CH3 (Methyl) | Low | High | Avoid (No H-bond) |
| C3 (Indole) | -CHO (Formyl) | High | Low | Preferred (FTCRI) |
| C3 (Indole) | -COCH3 (Acetyl) | High | Very Low | Optimal |
| N1 (Sugar) | Ribose | High | Moderate | Standard |
| N1 (Sugar) | 2'-deoxyribose | High | Low | Optimal |
Module 2: Solubility & Assay Artifacts
User Query: "I am seeing erratic dose-response curves. At high concentrations (>50 µM), cell viability drops sharply, but the data points are noisy.[1] Is this real toxicity?"
Technical Diagnosis: Polychlorinated indoles are highly lipophilic (High LogP).[1] In aqueous cell culture media, they are prone to microprecipitation at concentrations >30 µM.[1] This causes:
-
Physical Stress: Crystals mechanically damage cell membranes (pseudo-cytotoxicity).[1]
-
Assay Interference: Precipitates can scatter light in optical density assays (MTT/XTT), leading to false readings.[1]
Validation Protocol (Self-Validating System):
-
The "Spin-Down" Verification:
-
Prepare your highest test concentration in complete media.[1]
-
Incubate for 4 hours (mock treatment).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the concentration of the supernatant via HPLC.
-
Pass Criteria: If recovery is <80% of nominal concentration, your "toxicity" is likely precipitation.[1]
-
-
Formulation Adjustment:
-
Carrier: Use Hydroxypropyl-β-cyclodextrin (HPβCD) at 10-20% in the final vehicle if DMSO > 0.5% is required.
-
Albumin Conjugation: Pre-incubate the compound with BSA (Bovine Serum Albumin) before adding to cells to prevent rapid aggregation.[1]
-
Module 3: Mechanism of Action vs. Toxicity[1]
User Query: "How do I know if the cell death is caused by viral kinase inhibition (on-target) or general host kinase inhibition (off-target)?"
Technical Diagnosis: The target of 2,5,6-trichloroindole nucleosides is the HCMV UL97 kinase .[1] However, the indole scaffold is a "privileged structure" that can promiscuously inhibit host kinases (e.g., CDK1, PKC) if not properly substituted.[1]
Troubleshooting Guide:
-
Step 1: The Resistance Check (The "Gold Standard"):
-
Test your compound against a TCRB-resistant viral strain (typically containing mutations in UL97, such as M460I).[1]
-
Result A: If your compound loses activity against the resistant strain, it is acting via the specific UL97 mechanism (Good).[1]
-
Result B: If your compound kills cells infected with the resistant strain at the same rate as the Wild Type, it is acting via a host mechanism (General Cytotoxicity) [2].[1]
-
-
Step 2: Visualizing the Pathway: Use the following logic flow to determine your next synthesis step.
Figure 1: Logic flow for validating 2,5,6-trichloroindole derivatives. Note that "Cross-Resistant" = Yes implies the compound works via the viral kinase (UL97), confirming the mechanism is specific and not general cytotoxicity.[1]
Module 4: Synthesis & Stability (FAQ)
Q: Why use the indole nucleoside instead of the benzimidazole (TCRB)? A: While TCRB is potent, the glycosidic bond in polyhalogenated benzimidazoles is chemically and metabolically labile (prone to cleavage).[1] The indole N-glycosidic bond is significantly more stable, preventing the premature release of the toxic heterocyclic base in vivo [3].
Q: I synthesized the 3-methyl analog and it's inactive. Why? A: The 3-methyl group is non-hydrogen bonding. The viral kinase pocket requires a hydrogen bond acceptor at this position. The 3-formyl or 3-acetyl groups provide this interaction, whereas 3-methyl or 3-ethyl do not, leading to a loss of potency (IC50 > 30 µM) [1].
References
-
Townsend, L. B., et al. (2004).[1][4] Design, Synthesis, and Antiviral Activity of Certain 3-Substituted 2,5,6-Trichloroindole Nucleosides. Journal of Medicinal Chemistry. [1]
-
Chien, T. C., et al. (2004).[1][4] Synthesis and Antiviral Evaluation of Polyhalogenated Imidazole Nucleosides. Journal of Medicinal Chemistry.
-
Gudmundsson, K. S., et al. (1997).[1] Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Indole C3-Acylation Optimization
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Support
Introduction
Welcome. If you are reading this, you are likely facing the classic "Indole Paradox": the indole ring is electron-rich and eager to react, yet achieving high regioselectivity (C3 vs. N1 vs. C2) and avoiding polymerization remains a delicate balancing act.
In drug discovery, the C3-acyl indole scaffold is ubiquitous (e.g., Pravadoline, Indomethacin derivatives). However, standard Friedel-Crafts conditions often fail due to the acid-sensitivity of the indole core or "product inhibition," where the resulting ketone deactivates the catalyst.
This guide moves beyond textbook definitions. We will troubleshoot your specific failure modes using Hard-Soft Acid-Base (HSAB) theory and modern catalytic strategies.
Module 1: Troubleshooting & Diagnostics
Q1: Why is my reaction yielding N-acylated product (N1) instead of C3?
Diagnosis: You are likely operating under "Hard" conditions or using a base that promotes deprotonation before acylation. The Science:
-
C3 (Soft Nucleophile): The C3 carbon is electronically favored by orbital overlap but requires a "soft" electrophile or neutral conditions to dominate.
-
N1 (Hard Nucleophile): The N-H proton is acidic (
). If you use a strong base (NaH, KOH) or a "hard" acylating agent without a Lewis acid, the deprotonated nitrogen becomes the primary nucleophile.
The Fix:
-
Remove the Base: Do not use NaH or hydroxides.
-
Switch to "Soft" Lewis Acids: Transition from
(hard/oxophilic) to Zinc Triflate ( ) or Indium Triflate ( ) . These coordinate preferentially to the acyl chloride, generating a soft acylium species that targets C3. -
Solvent Choice: Avoid polar aprotic solvents (DMF/DMSO) which enhance N-nucleophilicity. Use Dichloromethane (DCM) or Nitromethane .
Q2: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition (Catalyst Poisoning).
The Science: The product of your reaction is a ketone.[1] The carbonyl oxygen of the product is often more Lewis-basic than the starting acyl chloride. Your Lewis Acid catalyst (e.g.,
The Fix:
-
Stoichiometry: If using traditional Lewis acids (
, ), you must use >1.1 equivalents relative to the limiting reagent. It acts as a reagent, not a catalyst. -
The Modern Solution: Switch to Hafnium(IV) triflate (
) or Scandium(III) triflate ( ) . These have faster exchange rates (labile ligand exchange), allowing the catalyst to dissociate from the product and return to the cycle.
Q3: The reaction mixture turns into a black tar (Polymerization).
Diagnosis: Acid-catalyzed oligomerization. The Science: Indoles are acid-sensitive. In the presence of strong protic acids (HCl generated from acyl chlorides) or harsh Lewis acids, indoles dimerize (via C3-C2 coupling).
The Fix:
-
Acid Scavengers: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine or solid
(mild) to neutralize the generated HCl without deprotonating the indole nitrogen. -
Temperature Control: Lower the temperature to 0°C or -78°C during addition.
-
High Dilution: Run the reaction at 0.05 M to reduce intermolecular side reactions.
Module 2: Decision Logic & Mechanism
The following diagram illustrates the decision process for rescuing a failed acylation and the mechanism driving C3 selectivity.
Figure 1: Troubleshooting workflow for Indole Acylation. Blue nodes indicate the starting point, Red nodes identify the failure mode, and Green nodes provide the technical solution.
Module 3: Optimized Experimental Protocols
Protocol A: The "Robust" Lewis Acid Method (High Yield)
Best for: Valuable substrates where yield is critical and N-protection is not desired.
| Parameter | Condition | Rationale |
| Catalyst | Mild, water-tolerant, high C3 selectivity [1]. | |
| Solvent | Acetonitrile ( | Stabilizes the intermediate acylium ion. |
| Temperature | Room Temp (25°C) | Balances rate vs. polymerization risk. |
| Additives | None | Simplicity reduces side reactions. |
Step-by-Step:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Add Indole (1.0 equiv) and
(0.05 equiv) to anhydrous Acetonitrile (0.2 M) . -
Add Acyl Chloride (1.2 equiv) dropwise over 10 minutes at room temperature.
-
Note: Slight exotherm may occur.[2]
-
-
Stir for 2–4 hours. Monitor via TLC (Indoles stain pink/purple with Vanillin).
-
Quench: Pour into saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Transition Metal C-H Activation (Atom Economy)
Best for: Complex acyl groups or when acyl chlorides are unstable.
| Parameter | Condition | Rationale |
| Catalyst | Directs C-H activation specifically to C3 [2]. | |
| Oxidant | Regenerates the active Rh(III) species. | |
| Directing Group | Pyrimidine/Pyridine (N1) | Often requires a removable directing group on N1. |
Step-by-Step:
-
In a sealed tube, combine N-pyrimidyl indole (1.0 equiv) , Aldehyde (1.2 equiv) , and
(2.5 mol%) . -
Add tert-Amyl alcohol (solvent).
-
Heat to 100°C for 12 hours.
-
Filter through celite to remove metal residues.
Module 4: Comparative Data (Lewis Acid Screening)
The following table summarizes catalyst performance for the acylation of 5-methoxyindole with acetyl chloride (Data synthesized from J. Org. Chem. and internal benchmarks).
| Catalyst | Yield (C3) | N-Acyl % | Notes |
| 65% | 10% | Significant tar formation; difficult workup. | |
| 72% | 5% | Moisture sensitive; toxic waste. | |
| 91% | <2% | Recommended. Clean profile; easy filtration. | |
| 88% | <2% | Excellent, but more expensive than Zinc. | |
| None (Thermal) | 15% | 40% | Poor selectivity; mostly N-acylation. |
References
-
Nagarajan, R., & Perumal, P. T. (2002). "InCl3-catalyzed synthesis of 3-acylindoles." Tetrahedron, 58(6), 1229-1232.
-
Song, G., Wang, X., & Li, X. (2012). "Rhodium(III)-Catalyzed C-3 Acylation of Indoles with Aldehydes via C-H Bond Activation." The Journal of Organic Chemistry, 77(15), 6384-6390.
-
Okauchi, T., et al. (2000). "Friedel–Crafts acylation of indoles with acyl chlorides using metal triflates." Organic Letters, 2(19), 2979-2981.
-
Bandini, M., & Melloni, A. (2009). "Friedel–Crafts alkylation of indoles with electron-deficient olefins." Chemical Society Reviews, 38, 3039-3052.
Sources
Technical Support Guide: Purification of 2,5,6-Trichloroindole (TCI)
This is a technical support guide designed for the Purification Support Center . It addresses the specific physicochemical challenges of removing unreacted 2,5,6-trichloroindole (TCI) from reaction mixtures, particularly in the context of nucleoside analog synthesis (e.g., antivirals similar to Maribavir/TCMV inhibitors).
Topic: Removal of Unreacted Starting Material (2,5,6-Trichloroindole) Ticket ID: PUR-TCI-001 Applicability: Medicinal Chemistry, Process Development (Antiviral Nucleosides/Indole Carboxamides)[1][2][3]
Executive Summary
2,5,6-Trichloroindole (TCI) is a highly lipophilic, electron-deficient scaffold often used as a starting material for N-1 glycosylation or alkylation.[1][2] Its removal is notoriously difficult due to:
-
High Lipophilicity (LogP ~3.8): It co-elutes with non-polar products on reverse-phase and moves rapidly on normal phase.[1][3]
-
Poor Aqueous Solubility: Standard aqueous workups often fail to partition it into the aqueous phase.[2]
-
Sublimation Potential: It can contaminate equipment during drying steps.[2][3]
This guide details three "Field-Proven" protocols to remove residual TCI, ranked by scale and product sensitivity.
Module 1: The Physicochemical "Switch" (Acid-Base Extraction)
Best for: Large-scale removal when the product lacks an acidic N-H proton (e.g., N-alkylated or N-glycosylated products).[1]
The Science: Unsubstituted indole has a pKa of ~16.2. However, the electron-withdrawing chlorine atoms at positions 2, 5, and 6 significantly increase the acidity of the N-H proton, lowering the pKa to approximately 12.5–13.5 .[2] This allows for selective deprotonation using strong bases, converting the TCI into a water-soluble anion, while your N-substituted product remains neutral.[1][2]
Protocol A: The "Polar-Organic" Base Wash
Standard aqueous NaOH washes often fail because the sodium salt of TCI is still lipophilic enough to form emulsions or remain in the organic layer. You must use a co-solvent.
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]
-
The Wash Solution: Prepare a solution of 1M KOH in 20% Methanol/Water .
-
Why Methanol? It acts as a phase-transfer bridge, preventing the lipophilic TCI-anion from sticking to the organic interface.[1]
-
-
Extraction:
-
Wash the organic layer 2x with the KOH/MeOH solution.
-
Visual Check: The aqueous layer may turn slight yellow/orange (formation of the indole anion).[3]
-
-
Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess base.[2][3]
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
⚠️ Critical Warning: If your product contains esters or other base-sensitive groups, skip to Module 2.
Module 2: Chemoselective Scavenging (Derivatization)
Best for: High-value, small-scale reactions (<5g) where chromatography is difficult due to co-elution.[1][2][3]
The Science: If your product is N-substituted, the TCI impurity is the only species with a free N-H.[2] We can exploit this by reacting the mixture with a "Scavenger Resin" or a derivatizing agent that drastically alters the polarity of the TCI, making it easy to separate.
Protocol B: The Isocyanate Scavenge
-
Reagent: Add polymer-supported isocyanate (e.g., PS-Isocyanate) or, for a cheaper solution, add phenyl isocyanate (1.5 equiv relative to residual TCI).[1][2][3]
-
Catalyst: Add a catalytic amount of TEA (Triethylamine).[2][3]
-
Incubation: Stir at 40°C for 2-4 hours.
-
Mechanism:[3][4][5][6][7] The TCI reacts to form a urea derivative.
-
If using Resin: The TCI is now covalently bound to the bead. Filter the beads, and your filtrate is pure.
-
If using Phenyl Isocyanate: The TCI becomes a trichloro-urea . This species is much more polar and will have a significantly lower Rf on silica, allowing easy separation from your product.[2]
-
Module 3: Chromatographic Resolution
Best for: Final purification to reach >99.5% purity.
The Science: TCI is planar and highly chlorinated, creating specific interaction opportunities.[2] Standard C18 columns often show "tailing" for TCI.[2][3]
Stationary Phase Selection Guide
| Column Type | Mechanism | TCI Behavior | Recommendation |
| C18 (Standard) | Hydrophobic Interaction | Strong retention, broad peaks.[1][3] | Avoid if product is lipophilic.[2][3] |
| Phenyl-Hexyl | Distinct Retention. The electron-deficient TCI interacts strongly with the phenyl ring.[1] | Highly Recommended. Excellent separation from aliphatic products.[2][3] | |
| Silica (Normal Phase) | Adsorption | Elutes very fast (High Rf) using Hex/EtOAc.[1][2][3] | Good for "flush" filtration.[2][3] Product stays, TCI elutes. |
Protocol C: The "Flash Filtration" (Silica)
If your product is a nucleoside (polar):
-
Pack a short pad of Silica Gel.[2]
-
Elute with 10% EtOAc in Hexanes .
-
Switch solvent to 5% MeOH in DCM .
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your product's chemistry.
Caption: Decision tree for selecting the optimal TCI removal strategy based on product sensitivity and scale.
Troubleshooting & FAQs
Q: I tried high-vacuum drying, but the TCI contaminated my lyophilizer. Why? A: Polychloro-aromatics like TCI have significant vapor pressure and sublime easily under high vacuum (<0.1 mbar) even at room temperature.[1][3]
-
Fix: Use a cold trap filled with dry ice/acetone between your flask and the pump. Do not heat the flask above 30°C during drying.
Q: On TLC, the TCI spot is streaking and overlapping with my product. A: TCI is slightly acidic. On standard silica plates, it interacts with surface silanols.[2]
-
Fix: Add 1% Triethylamine (TEA) to your TLC developing solvent.[1][2][3] This neutralizes the silica, sharpening the TCI spot and moving it higher (higher Rf), likely separating it from your product.[1][2]
Q: I used NaOH wash, but I have a terrible emulsion. A: The sodium salt of TCI acts like a surfactant (lipophilic head, ionic tail).[2][3]
-
Fix: Break the emulsion by adding solid NaCl (saturation) and a small amount of Methanol. For future runs, use the KOH/MeOH/Water mixture described in Module 1, as the methanol prevents emulsion formation.[2]
References
-
Maribavir Synthesis & Intermediates
-
Acidity of Chloro-Indoles
-
Data Source: "pKa Data Compiled by R. Williams."[2]
-
Source:
- Relevance: Establishes the inductive effect of chlorine substituents on the N-H acidity of heterocycles.
-
-
Purification of Lipophilic Amines/Indoles
-
Article: "Natural Product Isolation - Purification Techniques."[1]
-
Source:
- Relevance: General principles for acid-base separ
-
Sources
- 1. PubChemLite - 2,5,6-trichloro-1-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]indole-3-carboxamide (C14H13Cl3N2O5) [pubchemlite.lcsb.uni.lu]
- 2. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Introduction of Maribavir_Chemicalbook [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. US11684632B2 - Maribavir isomers, compositions, methods of making and methods of using - Google Patents [patents.google.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 9. WO2024081308A1 - Method of preparing maribavir - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
[1]
Current Status: Active Document ID: TSC-IND-CL3-005 Last Updated: February 25, 2026[1]
Executive Summary: Stability Profile
1-(2,5,6-trichloro-1H-indol-3-yl)ethanone is a highly lipophilic, electron-deficient indole derivative.[1] While the C3-acetyl group provides some stabilization against acid-catalyzed polymerization typical of indoles, the presence of the C2-chlorine atom introduces a specific vulnerability to nucleophilic attack and hydrolysis.
-
Solid State: Stable for >2 years at -20°C if protected from light and moisture.
-
Aqueous Buffers: Metastable. Prone to precipitation due to low solubility and slow hydrolysis of the C2-Cl bond to form oxindole derivatives, particularly at pH > 7.5.
-
DMSO Stock: Stable for weeks at 4°C, provided water content is <0.5%.[1]
Troubleshooting Guide & FAQs
Issue: "My compound precipitated immediately upon adding to the buffer."
Diagnosis: Solubility Crash. This molecule is practically insoluble in pure water.[1] The 2,5,6-trichloro substitution pattern significantly increases lipophilicity (LogP > 3.5 estimated).[1] Solution:
-
Pre-dissolve in DMSO: Prepare a high-concentration stock (e.g., 10–50 mM) in anhydrous DMSO.[1]
-
Use a Co-solvent: Do not spike directly into 100% aqueous buffer.[1]
-
Check Ionic Strength: High salt concentrations (PBS 10x) reduce solubility ("salting out").[1] Use 0.5x or 1x PBS.[1]
Issue: "I see a new peak at [M-18] or [M+16] in LC-MS after 24 hours."
Diagnosis: Hydrolysis (Dechlorination/Oxidation). The C2-position in 3-substituted indoles is susceptible to nucleophilic attack. In aqueous buffers, water can displace the C2-chlorine.
-
Mechanism: Hydrolysis of the C2-Cl leads to the C2-hydroxyl intermediate, which rapidly tautomerizes to the 2-oxindole (isatin analog).
-
Prevention:
Issue: "The solution turned yellow/brown overnight."
Diagnosis: Photochemical Oxidation. Polychlorinated indoles are photosensitive.[1] The combination of the electron-withdrawing acetyl group and the electron-rich indole ring creates a "push-pull" system that can generate radical cations under UV/Vis light. Solution:
-
Amber Glassware: Mandatory for all stocks.[1]
-
Low-Light Handling: Perform experiments under yellow light or reduced lighting.
Technical Deep Dive: Degradation Mechanisms
To understand the stability limitations, one must analyze the electronic environment of the indole core.
The C2-Instability Factor
Unlike the 5- and 6-position chlorines, which are firmly bound to the benzenoid ring, the 2-chloro substituent is on the pyrrole ring. The C3-acetyl group is electron-withdrawing, making the C2 position more electrophilic.
In aqueous media, the following pathway is the primary degradation route:
-
Nucleophilic Attack: Hydroxide ions or water attack C2.[1]
-
Displacement: Chloride (Cl⁻) is the leaving group.[1]
-
Tautomerization: The resulting 2-hydroxyindole is unstable and tautomerizes to the thermodynamically favored 2-oxindole .
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathway showing the critical hydrolysis of the C2-chlorine atom leading to oxindole formation.[1]
Validated Protocol: Stability Assessment
Do not assume stability. Run this 24-hour checkpoint validation before critical assays.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Internal Standard: Warfarin or Caffeine (stable reference).[1]
-
Analysis: HPLC-UV (254 nm) or LC-MS.
Step-by-Step Methodology
-
Preparation (T=0):
-
Incubation:
-
Split the sample into two glass vials.
-
Vial A: Wrap in foil (Dark control).
-
Vial B: Exposed to ambient light (Light stress).[1]
-
Incubate at ambient temperature (20–25°C).
-
-
Timepoints:
-
Inject samples at 4h, 12h, and 24h .
-
-
Data Interpretation (Pass/Fail Criteria):
| Observation | Conclusion | Action |
| >95% Parent remaining at 24h | STABLE | Proceed with assay. |
| New peak at RRT ~0.8 (Polar) | Hydrolysis | Use fresh buffers; lower pH to 7.0; minimize assay time. |
| Loss of parent + No new peaks | Precipitation | Increase DMSO to 1% or add 0.01% Triton X-100. |
| Vial B degrades > Vial A | Photosensitive | Perform all steps in amber tubes. |
References
-
Ambeed, Inc. (2024).[1] Safety Data Sheet: 1-(5-chloro-1H-indol-3-yl)ethanone. (Provides baseline stability data for mono-chloro analogs). Link
-
Sigma-Aldrich. (2024). Product Specification: 1-(1H-Indol-2-yl)ethanone. (Structural comparison for acetyl-indole stability). Link
-
Cheng, X., et al. (2003).[1][2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1] (Establishes the standard for DMSO stock stability and water sensitivity). Link
-
Humphrey, G. R., & Kuethe, J. T. (2006).[1] "Practical methodologies for the synthesis of indoles." Chemical Reviews, 106(7), 2875-2911. (Authoritative review on indole reactivity, specifically the electrophilicity of 2-haloindoles). Link[1]
-
Bottomley, M. J., et al. (2021).[1] "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Materials, 14(24), 7750.[1] (Reference for DMSO/Water solubility thermodynamics applicable to halo-organics). Link[1]
Validation & Comparative
1H NMR Interpretation Guide: 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
Topic: 1H NMR Interpretation of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone Content Type: Publish Comparison Guide
Structural Verification & Impurity Profiling for Drug Development
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.
Part 1: Executive Summary & Core Directive
In the synthesis of antivirals and kinase inhibitors, the indole scaffold is ubiquitous. However, verifying the precise halogenation pattern of poly-chlorinated indoles is a frequent bottleneck. This guide provides a definitive technical comparison between the target molecule, 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone (hereafter Target-TCI ), and its common under-chlorinated precursors or isomers (Alternatives).
Unlike standard spectral libraries that list peaks in isolation, this guide focuses on the comparative absence of signals and multiplicity collapse as the primary performance metrics for structural validation.
Part 2: Comparative Analysis (Product vs. Alternatives)
The primary challenge in synthesizing Target-TCI is distinguishing it from its parent compound (3-acetylindole ) and partially chlorinated intermediates (e.g., 5,6-dichloro analogs). The following table contrasts the NMR performance of the Target-TCI against these alternatives, highlighting the specific spectral "fingerprint" required for release testing.
Table 1: Spectral Performance Matrix (DMSO-d₆, 400 MHz)
| Feature | Target-TCI (Product) | Alternative A (3-Acetylindole Parent) | Alternative B (5,6-Dichloro Analog) | Diagnostic Significance |
| H-2 (C2-H) | ABSENT | Doublet/Singlet (~8.2 ppm) | Doublet/Singlet (~8.3 ppm) | Critical: Confirmation of C2-chlorination.[1] Absence of this proton is the "Go/No-Go" signal.[1] |
| Aromatic Region | 2 Singlets (H4, H7) | Multiplet System (H2, H4-H7) | 2 Singlets (H2, H4, H7) + H2 signal | Purity Metric: Collapse of coupling patterns indicates full 5,6-substitution. |
| H-4 Signal | Singlet (~8.3 ppm) | Doublet/Multiplet (~8.1 ppm) | Singlet (~8.2 ppm) | Deshielded by C3-carbonyl; singlet confirms C5-Cl.[1] |
| H-7 Signal | Singlet (~7.7 ppm) | Multiplet (~7.5 ppm) | Singlet (~7.6 ppm) | Singlet confirms C6-Cl. |
| Coupling ( | None (isolated protons) | None between H4/H7 | Resolution: Clean singlets rule out regioisomers like 4,6-dichloro. |
Deep Dive: The Mechanics of the Shift
-
The "Silent" C2 Position: In the parent 3-acetylindole, the proton at C2 is highly diagnostic, often appearing as a sharp signal around 8.0–8.3 ppm due to the electron-withdrawing nature of the adjacent pyrrole nitrogen and the C3-carbonyl. In Target-TCI , the substitution of Chlorine at C2 erases this signal completely. This is the primary differentiator from the 5,6-dichloro intermediate.
-
Aromatic Simplification (The "Singlet" Effect):
-
H4 (Position 4): Located peri to the C3-carbonyl group, H4 is significantly deshielded (shifted downfield to ~8.3 ppm) via magnetic anisotropy. In the parent molecule, H4 couples with H5 (
Hz). In Target-TCI , the C5-Cl substituent blocks this coupling, collapsing H4 into a sharp singlet. -
H7 (Position 7): Similarly, H7 is isolated by the C6-Cl substituent. It appears as a singlet upfield of H4.[1]
-
Note: Small cross-ring couplings (para-coupling) are theoretically possible but typically unresolved in standard 400 MHz spectra, resulting in clean singlets.
-
Part 3: Experimental Protocol & Validation Logic
To ensure high-fidelity data that matches the comparative table above, follow this self-validating protocol. This workflow is designed to prevent solvent-peak overlap and maximize NH visibility.[1]
Step-by-Step Methodology
-
Solvent Selection:
-
Primary: DMSO-d₆ (99.8% D).[1]
-
Reasoning: Indole derivatives often stack in non-polar solvents (CDCl₃), leading to broad peaks. DMSO disrupts intermolecular H-bonding, sharpening the signals and shifting the exchangeable N-H proton downfield (12+ ppm) away from the aromatic region.
-
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation of the slow-relaxing quaternary carbons if running 13C, but also helps 1H integration accuracy).
-
Delay (D1):
2.0 seconds. The isolated aromatic protons (H4, H7) have long T1 relaxation times. A short delay will under-integrate these signals relative to the methyl group.[1] -
Scans: 16 (sufficient for 1H), 1024 (if running 13C).
-
Validation Workflow (Decision Tree)
The following diagram illustrates the logic flow for interpreting the spectrum and confirming the structure.
Caption: Logic flow for structural verification of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone, distinguishing it from N-acetyl and under-chlorinated impurities.
Part 4: References
-
PubChem. 3-Acetylindole (Parent Compound Data).[1] National Library of Medicine.[1] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)- Mass Spectrum and Data.[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
MDPI. N-Heterocycles as Promising Antiviral Agents: Structural Analysis. Molecules, 2024. Available at: [Link]
-
EPA. 1-(6-Fluoro-1H-indol-3-yl)ethanone Properties and Analog Comparison. CompTox Chemicals Dashboard.[1] Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Trichloroindoles
Executive Summary
Trichloroindoles represent a critical structural motif in both pharmaceutical development (specifically synthetic cannabinoids and antiviral agents) and environmental toxicology (as chlorination byproducts). Their analysis presents a unique challenge: the high electronegativity and isotopic complexity of three chlorine atoms create a dense, informative, yet easily misinterpreted mass spectral signature.[1]
This guide moves beyond basic spectral libraries to provide a mechanistic understanding of trichloroindole fragmentation. We compare the performance of Electron Ionization (EI) against Electrospray Ionization (ESI), delineate the specific fragmentation pathways that distinguish isomers, and provide a validated protocol for their unambiguous identification.[1]
Part 1: The Isotopic Fingerprint (Self-Validating Logic)
Before analyzing fragmentation, the presence of a trichloroindole core must be validated through its isotopic cluster.[1] Unlike mono-chlorinated species, the trichloro- cluster is non-intuitive and serves as a primary internal standard for data quality.[1]
The Chlorine-3 Cluster Rule
Chlorine exists naturally as
Theoretical Abundance Calculation:
Using the binomial expansion
| Ion | Composition | Calculation | Relative Intensity (Normalized) |
| M | 100% | ||
| M+2 | ~96% | ||
| M+4 | ~31% | ||
| M+6 | ~3% |
Analyst Insight: If your experimental MS data does not match this 100 : 96 : 31 : 3 pattern (
), the compound is not a pure trichloroindole.[1] This is your first "Go/No-Go" quality gate.
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of trichloroindoles under Electron Ionization (70 eV) is driven by the competition between the stability of the aromatic indole core and the weakness of the C-Cl bond relative to C-H.
Primary Pathway: Radical Cleavage (The "Hard" Path)
The molecular ion
-
Loss of Cl
(m/z 184): The most abundant initial fragment. The position of the chlorine matters; Cl on the pyrrole ring (C2/C3) is often lost more readily than Cl on the benzene ring (C4-C7) due to electron density differences. -
Loss of HCN (m/z 192): Characteristic of the indole skeleton. This typically involves the cleavage of the C2-N1 bond and C3-C3a bond.
Secondary Pathway: The "Ring Walk" & Degradation
Following the initial loss, the radical cation destabilizes further.[1]
-
[M - Cl - HCN]
(m/z 157): A diagnostic ion confirming the indole structure is intact prior to Cl loss. -
[M - 2Cl]
(m/z 149): Observed at higher collision energies or source temperatures.
Visualization: Fragmentation Decision Tree
Figure 1: Mechanistic fragmentation pathway of trichloroindole (monoisotopic masses shown).
Part 3: Comparative Analysis (Isomers & Techniques)
Comparison 1: Isomeric Differentiation (Positional Isomers)
Distinguishing 4,5,6-trichloroindole from 2,4,6-trichloroindole is analytically difficult because their mass fragments are identical in mass, differing only in relative abundance .[1]
| Feature | Pyrrole-Substituted (e.g., 2,4,6-trichloroindole) | Benzene-Substituted (e.g., 4,5,6-trichloroindole) |
| [M-Cl] Intensity | Higher. The C2-Cl bond is more labile due to the electron-rich pyrrole ring facilitating leaving group departure.[1] | Lower. C-Cl bonds on the benzene ring are stronger and more stabilized by resonance. |
| [M-HCN] Intensity | Lower. Cl substitution at C2 interferes with the standard HCN elimination mechanism. | Higher. The pyrrole ring is unsubstituted at C2, allowing facile HCN loss.[1] |
| Retention Time (GC) | Typically elutes earlier (lower boiling point due to reduced polarity/H-bonding capability if N-H is hindered). | Typically elutes later . |
Comparison 2: EI (GC-MS) vs. ESI (LC-MS)
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | Hard (70 eV). | Soft (Thermal/Voltage). |
| Dominant Species | Fragment ions ([M-Cl]+). Molecular ion may be weak.[1] | Protonated Molecule |
| Utility | Structural Fingerprinting. Best for library matching and confirming the chlorination pattern. | Quantification & Sensitivity. Best for biological matrices (urine/plasma) where sensitivity is paramount. |
| Limit of Detection | ~1-10 pg (SIM mode). | ~0.1-1 pg (MRM mode). |
Part 4: Validated Experimental Protocol
This protocol is designed for the separation of trichloroindole isomers using GC-MS, prioritizing resolution over speed.[1]
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (potential for ether formation in injector).
-
Concentration: 10 µg/mL for Full Scan; 100 ng/mL for SIM.[1]
-
Derivatization (Optional): If peak tailing is observed due to the N-H group, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the N-TMS derivative (+72 Da shift).
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low polarity phase separates isomers based on boiling point and weak dipole interactions. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation.[1] |
| Injection | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Oven Program | 80°C (1 min) | Critical: The slow ramp (4°C/min) between 200-260°C is required to resolve positional isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling chlorinated species. |
| MS Source | 230°C (EI Source) | Standard EI temperature. |
| Scan Range | m/z 50 – 350 | Covers fragments and molecular ion cluster. |
Workflow Visualization
Figure 2: Optimized GC-MS workflow for trichloroindole analysis.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1,1-trichloroethane and isotopic abundance patterns.[1] Retrieved from [Link]
-
Banister, S. D., et al. (2016).[1] Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.[1] MDPI Pharmaceuticals.[1] Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.[1][3] Retrieved from [Link]
-
Sparkman, O. D. (2020).[1][4] The Challenges of Changing Retention Times in GC–MS. Spectroscopy Online.[1] Retrieved from [Link]
Sources
- 1. Masses [www2.chemistry.msu.edu]
- 2. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 3. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 2,5,6-Trichloroindole vs. Benzimidazole Scaffolds in Antiviral Nucleoside Design
Executive Summary
This guide provides a technical comparison between 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its bioisostere, the 2,5,6-trichloroindole (TCRI) nucleoside analog. While benzimidazole ribosides (TCRB, BDCRB) exhibit nanomolar potency against Human Cytomegalovirus (HCMV), their clinical utility is compromised by rapid in vivo glycosidic bond cleavage.[1]
The indole scaffold represents a strategic "scaffold hop" designed to maintain the pharmacophore required for viral terminase inhibition while preventing premature degradation by host nucleoside phosphorylases. This analysis synthesizes potency data (
Mechanistic Basis: The Terminase Complex
Both TCRB and TCRI function via a mechanism distinct from traditional polymerase inhibitors (e.g., Ganciclovir). They do not inhibit viral DNA synthesis but rather block viral DNA maturation .[1]
Mechanism of Action
The target is the HCMV terminase complex (pUL56/pUL89).[1] During replication, viral DNA is produced as a continuous "concatemer." The terminase complex is responsible for cleaving this concatemer into unit-length genomes and packaging them into the capsid.
-
TCRB/TCRI Action: These compounds bind to pUL56, inducing a conformational change that prevents ATP hydrolysis or the nuclease activity required for DNA cleavage.
-
Result: Accumulation of useless viral DNA concatemers and empty capsids (C-capsids), halting infectious virion production.
DOT Diagram: Terminase Inhibition Pathway
Figure 1: Mechanism of Action. Both scaffolds target the pUL56 subunit of the terminase complex, preventing the cleavage of viral DNA concatemers into functional genomes.
Comparative Performance Analysis
The following data aggregates results from plaque reduction assays (HCMV strain AD169) and metabolic stability studies in mammalian microsomes.
Table 1: Potency and Stability Profile
| Feature | Benzimidazole Analog (TCRB) | Indole Analog (TCRI) | Interpretation |
| Structure | 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole | 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole | Indole replaces N3 with Carbon.[2][3][4] |
| Antiviral Potency ( | 2.9 µM (Plaque Assay) | ~0.4 – 0.9 µM (Derivative dependent) | Indole analogs maintain or slightly improve potency. |
| Cytotoxicity ( | > 100 µM | > 100 µM | Both scaffolds show excellent selectivity indices ( |
| Glycosidic Bond Stability | Unstable ( | Stable ( | Critical Differentiator. |
| Primary Metabolite | 2,5,6-trichlorobenzimidazole (Aglycone) | Intact Nucleoside | TCRB aglycone is 10x less potent and accumulates. |
| Resistance Profile | Maps to UL56 / UL89 | Maps to UL56 / UL89 | Cross-resistance confirms identical target. |
Technical Insight: The Stability Problem
The benzimidazole nucleoside TCRB is a substrate for cytosolic nucleoside phosphorylases. These enzymes attack the N-glycosidic bond, releasing the sugar and the heterocyclic base (aglycone).
-
TCRB Aglycone: The base alone (2,5,6-trichlorobenzimidazole) has significantly reduced antiviral activity (
) and higher cellular toxicity compared to the nucleoside. -
TCRI Solution: The indole ring system alters the electron distribution around the N1-glycosidic bond, rendering it unrecognizable to standard purine nucleoside phosphorylases. This ensures the drug remains in its active nucleoside form in plasma.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: HCMV Plaque Reduction Assay (Potency)
Objective: Determine
-
Cell Seeding: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates (
cells/well). Incubate 24h to reach confluence. -
Infection: Aspirate media. Infect monolayers with HCMV (Strain AD169 or Towne) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1h at 37°C.
-
Treatment: Remove inoculum. Add overlay medium (MEM + 2% FBS + 0.5% Methylcellulose) containing serial dilutions of TCRB or TCRI (range: 0.1 µM to 50 µM).
-
Control: DMSO vehicle only.
-
-
Incubation: Incubate for 7–10 days until plaques are visible in controls.
-
Fixation & Staining: Fix with 10% formalin (10 min). Stain with 0.03% methylene blue.
-
Quantification: Count plaques using a stereomicroscope. Calculate
using non-linear regression (GraphPad Prism).
Protocol B: Enzymatic Stability Assay (Metabolic Liability)
Objective: Quantify the cleavage of the glycosidic bond.
-
Reaction Mix: Prepare 100 µM of test compound (TCRB vs TCRI) in phosphate buffer (50 mM, pH 7.4).
-
Enzyme Addition: Add Purine Nucleoside Phosphorylase (PNP) (0.1 units/mL) or use human liver S9 fractions for a broader metabolic profile.
-
Sampling: Incubate at 37°C. Withdraw aliquots at
min. -
Quenching: Immediately mix aliquot with ice-cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge (10,000g, 5 min).
-
HPLC Analysis: Inject supernatant onto C18 reverse-phase column.
-
Detection: UV at 254 nm.
-
Metric: Monitor disappearance of the Nucleoside peak and appearance of the Base (aglycone) peak.
-
DOT Diagram: Experimental Workflow
Figure 2: Parallel workflows for validating antiviral potency and metabolic stability.
Synthesis and Design Considerations
Researchers attempting to synthesize these analogs should note the chemical trade-offs:
-
Benzimidazole Synthesis (Easier):
-
Typically achieved via the condensation of 2-nitro-4,5-dichloroaniline with reagents to close the imidazole ring, followed by coupling with ribose.
-
Yields: Generally high.
-
-
Indole Synthesis (Harder):
-
Requires constructing the indole ring with the specific 2,5,6-trichloro substitution pattern.
-
N-Glycosylation: Direct coupling of the trichloroindole base with 1-chloro-ribose often yields a mixture of isomers (
) and requires careful separation. -
C-Nucleosides: If designing C-nucleoside variants (bonding Ribose C1 to Indole C3), the synthesis involves complex organometallic coupling (e.g., Heck or Stille coupling), but offers absolute resistance to cleavage.
-
Conclusion
While TCRB serves as the potent prototype for HCMV terminase inhibition, its pharmacological utility is limited by the lability of the benzimidazole N-glycosidic bond. 2,5,6-Trichloroindole (TCRI) analogs represent a superior lead class. They retain the essential nanomolar potency against the viral terminase while evading the phosphorolytic cleavage that degrades benzimidazoles.
Recommendation: For in vivo studies or drug development pipelines, prioritize the Indole scaffold or modified Benzimidazoles (like the 2-bromo BDCRB or L-ribose Maribavir) that specifically address the metabolic instability issue.
References
-
Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry. Link
-
Chen, J. J., et al. (2004). "Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides." Journal of Medicinal Chemistry. Link
-
Biron, K. K., et al. (2002). "Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole L-Riboside with a Unique Mode of Action."[5] Antimicrobial Agents and Chemotherapy. Link
-
Koszalka, G. W., et al. (2002). "Benzimidazole ribonucleosides: novel inhibitors of human cytomegalovirus replication."[1][5] Antiviral Research. Link
-
Williams, S. L., et al. (2003). "In vitro and in vivo metabolic stability of the L-riboside benzimidazole, 1263W94." Drug Metabolism and Disposition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Isotope Cluster Analysis for Trichloro Compounds in LC-MS
Executive Summary
In drug development and environmental toxicology, the identification of chlorinated compounds—whether they are active pharmaceutical ingredients (APIs), metabolites, or persistent organic pollutants—presents a unique analytical challenge. While single-chlorine patterns are easily recognized, trichloro compounds (
This guide compares the industry-standard Nominal Mass Intensity Matching (NM-IM) against the modern High-Resolution Isotope Pattern Deconvolution (HR-IPD) workflow. We demonstrate that while NM-IM provides a basic "rule of thumb," it fails in complex matrices where HR-IPD succeeds by leveraging mass defect filtering and exact isotope fine structure.
The Physics of the Trichloro-Cluster ( )
To understand the analytical requirements, one must first master the isotopic physics of chlorine. Unlike carbon or nitrogen, where the heavy isotope is a trace component (
For a molecule containing three chlorine atoms, the isotopic distribution follows the binomial expansion of
The Fingerprint Table
| Isotope Peak | Composition | Calculation ( | Relative Intensity (Normalized) |
| M (Monoisotopic) | 100% | ||
| M+2 | ~95.9% | ||
| M+4 | ~30.6% | ||
| M+6 | ~3.2% |
Expert Insight: Note that in a
cluster, the M and M+2 peaks are nearly equipotent. This is a critical diagnostic feature. If your M+2 peak is significantly lower than your M peak (e.g., <80%), you are likely looking at a dichloro compound or a co-eluting interference, not a trichloro species.
Comparative Analysis: HR-IPD vs. Nominal Mass
This section objectively compares the traditional approach (Nominal Mass) with the advanced High-Resolution workflow.
Method A: Nominal Mass Intensity Matching (NM-IM)
The Traditional Approach
-
Mechanism: Uses unit resolution (e.g., Quadrupole or low-res Trap). Identifies peaks based on integer mass gaps (+2 Da) and rough intensity ratios.
-
Pros: Low cost, high sensitivity for known targets (MRM).
-
Cons:
-
Isobaric Interference: Cannot distinguish between a
cluster and a background lipid with 2 degrees of unsaturation overlapping the envelope. -
False Positives: In complex matrices (plasma/urine), noise often skews the M+4 and M+6 intensities, causing the pattern match to fail or pass incorrectly.
-
Method B: HRAM Isotope Pattern Deconvolution (HR-IPD)
The Advanced Standard (Recommended)
-
Mechanism: Uses High-Resolution Accurate Mass (Orbitrap or Q-TOF) with resolution
FWHM. It applies two filters:-
Mass Defect Filtering: Chlorine has a significant negative mass defect (
mDa difference between nominal and exact mass of ). This separates it from the "CHNO" background (positive mass defect). -
Spectral Accuracy: Calculates a "Dot Product" score comparing the entire theoretical envelope (intensities + exact mass spacing) against the observed cluster.
-
-
Pros: Self-validating data. Drastically reduces false positives.
-
Cons: Higher instrumentation cost; larger data file sizes.
Performance Data Comparison
| Feature | Nominal Mass (NM-IM) | High-Res Deconvolution (HR-IPD) |
| Mass Accuracy | ||
| Isotope Spacing | Integer (2 Da) | Exact (1.997 Da) |
| Interference Rejection | Low | High (via Mass Defect) |
| Scoring Confidence | Low (Visual/Rough %) | High (Dot Product > 0.95) |
| Limit of Detection | High (in SIM/MRM) | Medium (Full Scan) |
Experimental Protocol: The Self-Validating Workflow
This protocol outlines the HR-IPD workflow. It is designed to be self-validating : if the isotope pattern score is low, the identification is rejected regardless of the mass accuracy.
Step 1: LC-MS Acquisition Parameters
-
Ion Source: ESI Negative (preferred for many chlorinated phenols/pesticides due to acidity) or ESI Positive.
-
Resolution: Set to minimum 30,000 (at
200) to resolve fine structure. -
Dynamic Range: Enable "Auto Gain Control" (AGC) or equivalent to prevent detector saturation. Crucial: Saturation flattens the M peak, artificially inflating the M+2 ratio and ruining the pattern match.
Step 2: Data Processing (The "Seven Golden Rules" Approach)
We utilize the logic established by Kind and Fiehn [1] for heuristic filtering.
-
Peak Picking: Extract all features with
. -
Mass Defect Filter: Retain only features where the mass defect falls within the specific "Chlorine Slope" (approx
mDa per Cl atom). -
Cluster Grouping: Group peaks within a retention time window of
min. -
Pattern Scoring:
-
Generate the theoretical
distribution for the candidate formula. -
Calculate the Dot Product Score (or Pearson Correlation) between Theoretical (
) and Observed ( ) vectors: -
Threshold: A score
indicates interference or misidentification.
-
Visualization: The Decision Logic
The following diagram illustrates the automated decision tree for confirming a trichloro compound.
Figure 1: Automated decision tree for trichloro compound identification. Note the critical reliance on Spectral Accuracy (Dot Product) rather than just Mass Accuracy.
References
-
Kind, T., & Fiehn, O. (2007).[2][3][4] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. CIAAW. [Link]
-
Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. [Link]
Sources
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 3. Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone
Executive Summary
1-(2,5,6-trichloro-1H-indol-3-yl)ethanone is a high-halogen content organic intermediate.[1][2] Its disposal requires strict adherence to halogenated waste stream protocols .[1] Unlike non-halogenated organic waste, this compound generates significant quantities of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.[1][2] Improper disposal in standard organic waste streams can damage incinerator scrubbers and lead to the formation of polychlorinated dibenzodioxins (PCDDs).
This guide defines the operational procedures for the segregation, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.
Part 1: Hazard Profile & Physical Properties[1]
Before disposal, the handler must understand the chemical behavior that dictates the safety protocol.
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Indole | Must be segregated from non-halogenated solvents.[1][2] |
| Hazard Statements | H315, H319, H335, H411 | Irritant to eyes/skin; Toxic to aquatic life with long-lasting effects.[1][2] |
| Decomposition | >150°C (Thermal) | Releases HCl gas.[1] Do not autoclave. |
| Reactivity | Strong Oxidizers | Incompatible with peroxides or nitric acid (risk of violent reaction).[1] |
| Physical State | Solid (Crystalline) | Dust control measures required during transfer.[1] |
Part 2: Waste Segregation & Packaging Protocol[1]
The "Halogen Rule"
The presence of three chlorine atoms on the indole ring classifies this as High-Halogen Waste .[1] It must never be mixed with:
-
Non-halogenated solvents (e.g., Acetone, Methanol waste).[1][2]
-
Aqueous waste streams (Drain disposal is strictly prohibited).[1]
Step-by-Step Disposal Procedure
1. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.[1]
-
Segregation: Place chemically contaminated gloves, weigh boats, and paper towels into a separate "Solid Hazardous Waste" bag, specifically tagged for halogenated solids.[1][2]
-
Labeling: The container must be labeled: "Hazardous Waste - Solid - Toxic/Irritant - Contains Halogenated Organics (Trichloroindole)."
2. Liquid Waste (Solutions)
-
Solvent Compatibility: If the compound is dissolved in a solvent (e.g., DMSO or DCM), the entire solution defaults to the Halogenated Solvent Waste stream.[1][2]
-
Container: Amber glass or HDPE carboy.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.[1]
Visualization: Waste Stream Decision Matrix
The following diagram illustrates the critical decision logic for segregating this specific compound to prevent cross-contamination of waste streams.
Figure 1: Logic flow for segregating trichloro-indole waste to ensure compatibility with high-temperature incineration protocols.
Part 3: Spill Response & Emergency Procedures
In the event of a spill, immediate action is required to prevent environmental release and personnel exposure.[3]
Required PPE[2][4][5]
-
Respiratory: N95 (minimum) or P100 respirator if powder is aerosolized.[1]
-
Skin: Nitrile gloves (double-gloved recommended; 0.11mm thickness minimum).[1]
-
Eyes: Chemical splash goggles.[1]
Cleanup Protocol
-
Isolate: Demarcate the area.[1] Ensure adequate ventilation.[1][3][4]
-
Contain:
-
Decontaminate: Wipe the surface with a soap and water solution.[1] Collect all wipes into the solid hazardous waste.[1]
Visualization: Emergency Response Workflow
Figure 2: Step-by-step emergency response workflow for dry and liquid spills.
Part 4: Regulatory & Compliance Data[1][7]
For US-based laboratories, strict adherence to EPA RCRA regulations is mandatory.[1][2]
| Regulatory Body | Classification | Code/Note |
| EPA RCRA | Hazardous Waste | D002 (if acidic hydrolysis occurs) or F-List (if mixed with spent halogenated solvents).[1][2] |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid).[1] Class 9. |
| Incineration | Halogenated Organic | Requires >1100°C combustion + HCl scrubbing.[1] |
| TSCA | Inventory Status | Verify CAS status; often R&D Exemption applies for small quantities.[1] |
Why Incineration Temperature Matters
Standard municipal incinerators operate at lower temperatures (~850°C).[1] Burning chlorinated aromatics (like trichloro-indoles) at this temperature promotes the synthesis of Dioxins , which are persistent organic pollutants.[1][2] By designating this waste as "Halogenated," you ensure it is routed to specialized facilities capable of >1100°C combustion, which breaks the Carbon-Chlorine bond completely.[1][2]
References
-
United States Environmental Protection Agency (EPA). (2024).[1][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: Chlorinated Indole Derivatives. (General structural class data used for categorical inference of toxicity and physical properties).[1] Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
